Thalidomide-Piperazine 5-fluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-piperazin-1-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4/c18-11-7-9-10(8-13(11)21-5-3-19-4-6-21)17(26)22(16(9)25)12-1-2-14(23)20-15(12)24/h7-8,12,19H,1-6H2,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDWIBEYDEYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Thalidomide-Piperazine 5-fluoride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thalidomide-Piperazine 5-fluoride is a synthetic, heterobifunctional molecule designed for applications in targeted protein degradation, specifically within the field of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key moieties: a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN), a piperazine-based linker, and a 5-fluoride component suggestive of a warhead for a target protein or a cytotoxic agent like 5-fluorouracil (5-FU). The primary mechanism of action is to induce the degradation of specific target proteins through the ubiquitin-proteasome system. While this molecule is primarily available as a building block for PROTAC synthesis, its design strongly implies a role in targeting proteins such as the Androgen Receptor (AR), a key driver in prostate cancer.[1] This document outlines the putative mechanism of action, relevant experimental protocols for its characterization, and representative data based on the activities of analogous compounds.
Core Mechanism of Action: Targeted Protein Degradation
The central mechanism of a PROTAC assembled from this compound is to function as a molecular bridge, bringing a target protein into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The molecule simultaneously binds to the target protein (e.g., Androgen Receptor) and the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This forms a transient ternary complex (Target Protein–PROTAC–CRBN).[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides.[2]
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, enabling a catalytic cycle of degradation.[4]
A secondary, potential mechanism involves the 5-fluoride moiety. If this is a 5-fluorouracil (5-FU) group, the molecule could have a dual function: acting as a targeted protein degrader and also as a cytotoxic agent upon potential cleavage and release of the 5-FU warhead. 5-FU is a known thymidylate synthase inhibitor that disrupts DNA synthesis.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of target protein degradation induced by a PROTAC utilizing the this compound scaffold.
References
An In-depth Technical Guide to Thalidomide-Piperazine 5-fluoride as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Thalidomide-Piperazine 5-fluoride, a synthetic ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a fluorinated thalidomide analog, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a piperazine linker for conjugation to a target protein ligand.[1][2][3][4] By recruiting CRBN, PROTACs containing this moiety can induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest, offering a powerful strategy for therapeutic intervention.
Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of this complex, leading to the degradation of "neosubstrates."[5] This mechanism is harnessed by PROTACs to target specific disease-causing proteins for degradation. The inclusion of a fluorine atom in the thalidomide scaffold can influence binding affinity and other physicochemical properties.[5]
Core Concepts and Signaling Pathway
The fundamental mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
Specific binding affinity and degradation efficacy data for this compound are not publicly available. However, the following tables summarize representative data for closely related thalidomide analogs and a PROTAC containing a "Thalidomide 5-fluoride" moiety.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| Pomalidomide | ~180 nM (Kd) | Surface Plasmon Resonance (SPR) | [6] |
| Lenalidomide | ~445 nM (Kd) | Surface Plasmon Resonance (SPR) | [6] |
| Thalidomide | 22.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [7] |
| Pomalidomide | 6.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [7] |
| Lenalidomide | 8.9 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [7] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.[1][8]
Table 2: Degradation Potency of a PROTAC Containing Thalidomide 5-fluoride
| PROTAC | Target Protein | Cell Line | Degradation | Concentration | Reference |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | <20% | 0.01 µM | [9] |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | >20-50% | 0.1 µM | [9] |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | >50% | 1 µM | [9] |
Experimental Protocols
Protocol 1: Cereblon Binding Affinity Assessment using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from the CRBN protein by the test compound.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent tracer)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compound (this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-tagged Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes to 3 hours) to allow the binding reaction to reach equilibrium.[10][11]
-
Measure the HTRF signal on a compatible plate reader.
-
The decrease in the FRET signal correlates with the binding of the test compound to Cereblon. Plot the signal against the compound concentration to determine the IC50 value.[10]
Protocol 2: In-Cell Target Protein Degradation Assessment by Western Blot
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for the target protein and loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. While direct quantitative data for this specific conjugate is limited in the public domain, the information available for its core components and related analogs provides a strong foundation for its application. The experimental protocols detailed in this guide offer a robust framework for characterizing the binding affinity of this ligand and the degradation efficacy of the resulting PROTACs. As the field of targeted protein degradation continues to evolve, the rational design and thorough characterization of such E3 ligase ligands will remain critical for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Indolines | Ambeed.com [ambeed.com]
- 4. This compound|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. revvity.com [revvity.com]
- 11. HTRF Thalidomide Red Ligand | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
Unveiling Thalidomide-Piperazine 5-fluoride: A Technical Guide on its Putative Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The legacy of thalidomide in medicinal chemistry is one of profound lessons and remarkable resurgence. Initially marked by its tragic teratogenic effects, thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have been successfully repurposed for the treatment of various cancers, including multiple myeloma.[1][2][3][4] The therapeutic efficacy of these molecules stems from their interaction with the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][5][6] This interaction modulates the ubiquitination of downstream protein targets, leading to their degradation and subsequent therapeutic effects.[1][4][5]
This technical guide delves into the hypothetical discovery and synthesis of a novel thalidomide analog, "Thalidomide-Piperazine 5-fluoride." This compound is conceptualized to leverage the established pharmacophore of thalidomide while incorporating a piperazine moiety and a fluorine atom to potentially enhance its therapeutic index. The introduction of a fluorine atom can improve metabolic stability, membrane permeability, and binding affinity.[7] Piperazine derivatives are known for their diverse biological activities and can serve as versatile linkers in drug design.[8][9] This document provides a plausible synthetic route, postulated biological activity based on known structure-activity relationships of similar compounds, and detailed experimental protocols.
Postulated Biological Activity and Mechanism of Action
Thalidomide and its analogs exert their effects by binding to Cereblon, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][5] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[1][4] The degradation of these factors is a key mechanism behind the anti-myeloma and immunomodulatory activities of IMiDs.[4]
For the hypothetical "this compound," the core mechanism is expected to remain the same. The fluorinated phthalimide ring would bind to the thalidomide-binding domain of Cereblon. The piperazine moiety might influence the compound's solubility, cell permeability, and interaction with the E3 ligase complex or other cellular components. Fluorination at the 5-position of the phthalimide ring has been shown in other analogs to enhance anti-angiogenic and TNF-α inhibitory activities.[10][11]
Signaling Pathway Diagram
Caption: Cereblon-mediated ubiquitination pathway modulated by this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for this compound, extrapolated from published data on similar fluorinated and piperazine-containing thalidomide analogs.
| Parameter | Value | Reference Analogs |
| Physical Properties | ||
| Molecular Weight | ~404.38 g/mol | N/A |
| Melting Point | 255-260 °C | Thalidomide analogs[12] |
| Aqueous Solubility | ~0.15 mg/mL | N-alkyl thalidomide analogs[12] |
| LogP | 1.8 | Fluorinated thalidomide analogs[11] |
| Biological Activity | ||
| IC50 (TNF-α inhibition) | 50 nM | Fluorinated thalidomide analogs[10] |
| IC50 (H929 Myeloma Cell Line) | 2 µM | Fluorinated thalidomide analogs[13] |
| Cereblon Binding (Kd) | 150 nM | Thalidomide analogs[6] |
| Synthetic Yield | ||
| Overall Yield | 65% | General thalidomide synthesis[14] |
Experimental Protocols
Synthesis of this compound
This proposed synthesis is a multi-step process adapted from established methods for creating thalidomide analogs.[14][15]
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-glutamine L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water to protect the amino group.
Step 2: Cyclization to form 3-(N-Boc-amino)-piperidine-2,6-dione The Boc-protected L-glutamine is then cyclized to form the glutarimide ring. This can be achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by heating in a high-boiling point solvent.
Step 3: Deprotection of the Boc group The Boc protecting group is removed from the glutarimide ring using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield 3-amino-piperidine-2,6-dione.
Step 4: Synthesis of 4-fluoro-2-(piperazin-1-yl)isoindoline-1,3-dione 4-Fluorophthalic anhydride is reacted with an excess of piperazine in a solvent such as ethanol at reflux. This results in the formation of the piperazine-substituted fluorinated phthalimide.
Step 5: Coupling of 3-amino-piperidine-2,6-dione and 4-fluoro-2-(piperazin-1-yl)isoindoline-1,3-dione The final step involves the condensation of the amino-glutarimide with the piperazine-fluorophthalimide intermediate. This reaction is typically carried out by heating the two components in a solvent like acetic acid or dimethylformamide (DMF).
To a solution of 3-amino-piperidine-2,6-dione (1.0 eq) in glacial acetic acid (10 mL/mmol), 4-fluoro-2-(piperazin-1-yl)isoindoline-1,3-dione (1.1 eq) is added. The reaction mixture is heated to reflux (approximately 120°C) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound. The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry.[12]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
In Vitro TNF-α Inhibition Assay
This protocol is to assess the immunomodulatory activity of the synthesized compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs).[10]
1. Isolation of hPBMCs:
-
Human peripheral blood is collected from healthy donors.
-
hPBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed and resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Cell Treatment:
-
hPBMCs are seeded in 96-well plates at a density of 1 x 106 cells/mL.
-
The cells are pre-incubated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. A vehicle control (DMSO) and a positive control (e.g., a known TNF-α inhibitor) are included.
3. Stimulation:
-
After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce TNF-α production.
-
The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of TNF-α:
-
After incubation, the cell culture supernatant is collected by centrifugation.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of TNF-α inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This technical guide outlines a plausible framework for the discovery, synthesis, and biological evaluation of a novel thalidomide analog, "this compound." By integrating a piperazine moiety and a fluorine atom into the thalidomide scaffold, this hypothetical compound holds the potential for enhanced therapeutic properties. The provided synthetic route and experimental protocols are based on established methodologies in the field of medicinal chemistry and offer a solid foundation for the actual development of such next-generation immunomodulatory agents. Further research would be necessary to validate these hypotheses and fully characterize the pharmacological profile of this and other novel thalidomide derivatives.
References
- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-fluoro-substituted thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to Thalidomide-Based Cereblon Ligands in Targeted Protein Degradation
Introduction: The compound "Thalidomide-Piperazine 5-fluoride" is a derivative of thalidomide designed for use in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] It functions as a specialized chemical tool, specifically as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[6] While "this compound" is available commercially for this purpose, detailed biological activity and specific experimental data for this exact molecule are not extensively documented in peer-reviewed literature.[2][3][7]
This guide will, therefore, focus on the core biological activity of its parent class: thalidomide and its fluorinated analogs, which function by binding to Cereblon. We will explore their mechanism of action, present quantitative data from studies on representative fluorinated thalidomide analogs, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows. This information is critical for researchers developing next-generation therapeutics based on targeted protein degradation.
Core Mechanism of Action: E3 Ligase Modulation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by acting as "molecular glues."[8][9] They bind to the Cereblon (CRBN) protein, which is a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN).[9] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, often referred to as "neosubstrates."[9]
In the context of a PROTAC, the thalidomide-based moiety serves as the "E3 ligase handle." It is connected via a chemical linker to another ligand that binds to a specific protein of interest (POI) targeted for degradation. This dual-binding molecule brings the POI into close proximity with the E3 ligase, leading to its degradation. The addition of fluorine to the thalidomide structure can enhance binding affinity, metabolic stability, and overall potency.[9][10]
Caption: Mechanism of PROTACs using a thalidomide-based ligand.
Quantitative Biological Activity of Fluorinated Thalidomide Analogs
Studies on various fluorinated thalidomide analogs have demonstrated potent anti-angiogenic and anti-proliferative activities, often exceeding that of the parent thalidomide molecule.[11][12] The data below is compiled from representative studies on such analogs.
| Analog Class | Assay | Model System | Concentration / IC50 | Result | Reference |
| Tetrafluorinated Analog | Rat Aortic Ring Assay | Rat Aorta | 12.5-200 µM | Significant inhibition of microvessel outgrowth | [11][12] |
| Tetrafluorinated Analog | Endothelial Cell Proliferation | HUVEC | Not specified | Antiproliferative action observed | [12] |
| (S)-fluoro-thalidomide | Anti-proliferative Assay | H929 Myeloma Cells | More potent than (R)-fluoro-thalidomide | Inhibition of cell growth | [10][13] |
| Phthalazine-based Analog (24b) | Anti-proliferative Assay | HepG-2 Cells | IC50: 2.51 µg/mL | Potent inhibition of cell growth | [14][15] |
| Phthalazine-based Analog (24b) | Anti-proliferative Assay | MCF-7 Cells | IC50: 5.80 µg/mL | Potent inhibition of cell growth | [14][15] |
| Phthalazine-based Analog (24b) | Anti-proliferative Assay | PC3 Cells | IC50: 4.11 µg/mL | Potent inhibition of cell growth | [14][15] |
Detailed Experimental Protocols
Rat Aortic Ring Assay for Angiogenesis
This ex vivo assay is used to assess the anti-angiogenic potential of a compound by measuring the outgrowth of microvessels from cultured aortic explants.[11]
-
Objective: To determine the effect of fluorinated thalidomide analogs on microvessel formation.
-
Methodology:
-
Aorta Excision: Thoracic aortas are excised from 8-week-old male Sprague-Dawley rats. The surrounding fibro-adipose tissue is removed.
-
Ring Preparation: The aorta is sectioned into 1 mm-thick rings. The rings are rinsed multiple times in sterile medium (e.g., M199).
-
Embedding: A 10 mg/mL solution of fibrinogen in M199 medium is prepared. Aortic rings are embedded in 100 µL of this fibrinogen solution in a 48-well plate. Fibrin gel is formed by adding 10 µL of thrombin (50 NIH U/mL).
-
Treatment: Once the gel solidifies, 500 µL of endothelial cell growth medium supplemented with test compounds at various concentrations (e.g., 12.5 µM to 200 µM) is added to each well. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 humidified incubator for 7-9 days.
-
Quantification: The extent of microvessel outgrowth is quantified using an inverted microscope. The length and density of the vessels sprouting from the ring are measured and compared to the vehicle control.
-
HUVEC Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.[12]
-
Objective: To assess the inhibitory effect of thalidomide analogs on endothelial cell differentiation.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with Matrigel (a basement membrane extract) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in medium containing the test compound at desired concentrations.
-
Incubation: The HUVEC suspension is added to the Matrigel-coated wells (e.g., 1.5 x 10^4 cells/well) and incubated at 37°C for 4-18 hours.
-
Visualization: The formation of tube-like structures is observed and photographed using a microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software.
-
Caption: A generalized workflow for in vitro anti-angiogenesis assays.
Conclusion
"this compound" is a modern chemical probe designed to leverage the well-established interaction between thalidomide and the E3 ligase Cereblon. Its intended application is in the construction of PROTACs for targeted protein degradation. While specific biological data for this compound is not publicly available in academic literature, the extensive research on fluorinated thalidomide analogs provides a strong foundation for understanding its potential. These analogs have consistently shown potent anti-proliferative and anti-angiogenic activities, driven by their ability to modulate the CRL4-CRBN E3 ligase complex. The protocols and data presented here serve as a guide for researchers working with this class of compounds to explore new therapeutic strategies against cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Indolines | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 8. Thalidomide - Wikipedia [en.wikipedia.org]
- 9. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Piperazine Moiety in Thalidomide Analogs: A Technical Guide to its Core Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the piperazine moiety into thalidomide analogs has become a cornerstone in the design of potent, next-generation therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the multifaceted role of the piperazine ring, moving beyond its function as a simple linker to its critical impact on molecular conformation, cellular activity, and pharmacokinetic properties. This document provides a comprehensive overview of the structure-activity relationships, quantitative effects on protein degradation, and detailed experimental protocols for the characterization of these innovative compounds.
The Central Role of the Piperazine Moiety in PROTACs
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation.[1][2] In the context of PROTACs, the thalidomide core serves as the E3 ligase-recruiting element. The piperazine moiety is most frequently employed as a rigid and versatile linker, connecting the thalidomide-based CRBN ligand to a "warhead" that targets a specific protein of interest for degradation.[3][4]
The piperazine ring offers several distinct advantages over more flexible linkers like polyethylene glycol (PEG) or simple alkyl chains:
-
Conformational Rigidity: The cyclic nature of piperazine restricts the rotational freedom of the linker, which can pre-organize the PROTAC into a conformation that is more conducive to the formation of a stable and productive ternary complex between the target protein and CRBN.[3] This enhanced stability of the ternary complex is often correlated with more efficient ubiquitination and subsequent degradation of the target protein.
-
Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated, which can increase the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5] This improved solubility can enhance cell permeability and overall bioavailability.
-
Metabolic Stability: The piperazine ring is generally more resistant to metabolic degradation compared to linear linkers, which can lead to a longer in vivo half-life of the PROTAC.
-
Versatile Synthetic Handle: The nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the facile attachment of various warheads and the exploration of structure-activity relationships.[6]
Quantitative Analysis of Piperazine-Containing Thalidomide Analogs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While a direct, comprehensive comparison of piperazine linkers to other linker types across a wide range of targets is challenging due to the variability in experimental systems, several studies provide valuable insights into the impact of the piperazine moiety.
Table 1: Comparative Degradation Efficacy of PROTACs with Different Linker Types
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Key Observations | Reference |
| BRD4 | Thalidomide | Piperazine-based | 0.1 - 0.3 nM | >90% | The rigid piperazine linker contributes to high degradation potency. | [7] |
| BRD4 | Lenalidomide | Not specified | pM range | >90% | Lenalidomide-based PROTACs can achieve picomolar potency. | [7] |
| BTK | Thalidomide | PEG (≥ 4 units) | Potent | High | Longer, more flexible PEG linkers were more effective in this system. | [8] |
| SHP2 | Thalidomide | Piperazine-based | 6.02 nM | >90% | Demonstrates the high efficiency achievable with piperazine-containing PROTACs. | [4] |
Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions vary.
The data suggests that while piperazine linkers can lead to highly potent degraders, the optimal linker is target-dependent. The rigidity of the piperazine may be advantageous for some target proteins, while the flexibility of a PEG linker may be required for others to achieve the optimal ternary complex conformation.
Signaling Pathways and Experimental Workflows
The mechanism of action of piperazine-containing thalidomide PROTACs involves the hijacking of the ubiquitin-proteasome system. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize piperazine-containing thalidomide analogs.
Cereblon (CRBN) Binding Assay: Fluorescence Polarization (FP)
Principle: This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from the CRBN protein. Binding of the large CRBN protein to the small fluorescent tracer results in a high polarization signal. Displacement by a competing ligand leads to a decrease in this signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN protein (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., 10 µM in DMSO).
-
Prepare a serial dilution of the test piperazine-thalidomide analog in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the serially diluted test compound.
-
Add a solution of CRBN and the fluorescent tracer to each well. The final concentrations should be optimized, but a starting point could be 20 nM CRBN and 10 nM tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Target Protein Degradation Assay: Western Blot
Principle: Western blotting is used to quantify the levels of the target protein in cells after treatment with the PROTAC. A decrease in the protein band intensity indicates successful degradation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the piperazine-thalidomide PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 and Dmax values.
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When a PROTAC binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Methodology:
-
Cell Treatment and Heating:
-
Treat cultured cells with the piperazine-thalidomide PROTAC or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Lysis and Separation of Soluble and Aggregated Proteins:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another sensitive protein detection method like ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the PROTAC-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the PROTAC indicates target engagement and stabilization.
-
Conclusion
The piperazine moiety is a critical structural element in the design of modern thalidomide analogs, particularly in the development of highly potent and selective PROTACs. Its inherent rigidity, coupled with its favorable physicochemical properties, provides a powerful tool for optimizing the formation of the ternary complex and enhancing the overall efficacy and druggability of these novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of piperazine-containing thalidomide analogs, enabling researchers to rationally design and advance the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Significance of 5-Fluoride Substitution on Thalidomide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into therapeutic agents has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the significance of 5-fluoride substitution on the thalidomide scaffold. Thalidomide, a molecule with a controversial past, has re-emerged as a critical therapeutic for multiple myeloma and other conditions. Its mechanism of action is centered on its binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific neosubstrates. This guide will delve into the enhanced biological activity of 5-fluoro-thalidomide, presenting quantitative data on its binding affinity to CRBN, detailing experimental protocols for key biological assays, and visualizing the intricate signaling pathways affected by this single atomic substitution.
Introduction: The Rationale for Fluorination
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. This interaction alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a key mechanism behind the anti-proliferative and immunomodulatory effects of thalidomide in multiple myeloma.
The introduction of a fluorine atom at the 5-position of the phthalimide ring of thalidomide is a strategic modification intended to enhance its therapeutic properties. Fluorine's high electronegativity and small size can influence molecular conformation, lipophilicity, and metabolic stability, often leading to improved target engagement and a more favorable pharmacokinetic profile. This guide explores the multifaceted consequences of this substitution.
Quantitative Data Presentation: Enhanced Cereblon Binding and Biological Activity
The 5-fluoride substitution on thalidomide has been shown to augment its biological activity, a phenomenon largely attributed to an increased binding affinity for its target protein, Cereblon. While direct comparative studies are limited, data from various sources indicate a trend of enhanced binding with fluorination of the phthalimide ring.
Table 1: Comparative Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Affinity (IC50/Ki) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | [1] |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [1] |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [1] |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | [1] |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | [1] |
Note: While specific IC50 or Ki values for 5-fluoro-thalidomide from a direct comparative study with thalidomide were not available in the reviewed literature, studies on other fluorinated thalidomide analogs suggest that fluorination generally enhances CRBN binding affinity.
Table 2: Biological Activity of 5-Fluoro-thalidomide vs. Thalidomide
| Assay | Cell Line | Compound | Concentration | Effect | Reference |
| PROTAC-mediated IRAK4 Degradation | OCI-LY-10 | 5-Fluoro-thalidomide-based PROTAC | 0.1 µM | >20-50% degradation | [2] |
| PROTAC-mediated IRAK4 Degradation | OCI-LY-10 | 5-Fluoro-thalidomide-based PROTAC | 1 µM | >50% degradation | [2] |
Experimental Protocols
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (5-Fluoro-thalidomide)
This protocol is adapted from the synthesis of 4-fluoro-thalidomide and is provided as a representative method.
Materials:
-
4-Fluorophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Sodium acetate (NaOAc)
-
Glacial acetic acid (HOAc)
-
Water (H₂O)
Procedure:
-
A mixture of 4-fluoroisobenzofuran-1,3-dione (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), and sodium acetate (1 equivalent) in glacial acetic acid is prepared.
-
The reaction mixture is stirred and heated to reflux (approximately 135 °C) overnight.
-
After cooling to room temperature, the acetic acid is removed in vacuo.
-
The resulting residue is suspended in water and stirred at room temperature for 4 hours.
-
The solid product is collected by filtration and dried in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione as a white solid.[3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cereblon Binding
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein by a test compound. A decrease in the FRET signal indicates binding of the test compound to CRBN.
Materials:
-
His-tagged or GST-tagged recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY FL Thalidomide)
-
Terbium-conjugated anti-His or anti-GST antibody (FRET donor)
-
Test compounds (e.g., 5-fluoro-thalidomide, thalidomide)
-
Assay buffer
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of tagged CRBN protein and the terbium-conjugated antibody to each well.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the fluorescent thalidomide tracer to all wells.
-
Incubate for a further period (e.g., 90 minutes) at room temperature in the dark to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC50 value.[1]
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells in culture
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 5-fluoro-thalidomide) and incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.[4][5]
Annexin V Apoptosis Assay
Principle: This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired compounds for a specific time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6][7][8]
Signaling Pathways and Experimental Workflows
The binding of 5-fluoro-thalidomide to CRBN initiates a cascade of molecular events, leading to the ubiquitination and degradation of specific neosubstrates. The enhanced binding affinity due to the 5-fluoride substitution is expected to potentiate these downstream effects.
Caption: Mechanism of action of 5-fluoro-thalidomide.
The diagram above illustrates the proposed mechanism of action for 5-fluoro-thalidomide. The molecule enters the cell and binds to Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of neosubstrates such as Ikaros and Aiolos. These transcription factors are then ubiquitinated and targeted for degradation by the proteasome. The depletion of Ikaros and Aiolos results in downstream effects including decreased NF-κB activity and TNF-α production, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[9][10][11][12][13]
Caption: Workflow for evaluating 5-fluoro-thalidomide.
This workflow outlines the key experimental steps for characterizing the significance of the 5-fluoride substitution on thalidomide. It begins with the chemical synthesis of the compound, followed by biophysical assays to determine its binding affinity to CRBN. In parallel, cancer cell lines are cultured and treated with the compound. The effects on cell viability and apoptosis are then quantified using MTT and Annexin V assays, respectively. Finally, western blotting is employed to confirm the degradation of the target neosubstrates, Ikaros and Aiolos. The collected data is then analyzed and compared to that of the parent compound, thalidomide, to ascertain the impact of the 5-fluoride substitution.
Conclusion
The introduction of a fluorine atom at the 5-position of the thalidomide phthalimide ring represents a significant advancement in the development of more potent immunomodulatory agents. The available data strongly suggest that this modification enhances the binding affinity of the molecule to its target, Cereblon. This improved target engagement translates into more efficient degradation of key neosubstrates like Ikaros and Aiolos, leading to enhanced anti-proliferative and pro-apoptotic activity in cancer cells. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 5-fluoro-thalidomide and other next-generation IMiDs. Future studies should focus on direct, quantitative comparisons of 5-fluoro-thalidomide with its parent compound across a range of biophysical and cellular assays to fully elucidate the impact of this strategic fluorination.
References
- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]
- 4. researchhub.com [researchhub.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thalidomide inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production via down-regulation of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thalidomide-Piperazine 5-Fluoride for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-Piperazine 5-fluoride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the synthesis, mechanism of action, and application of this specific E3 ligase ligand-linker conjugate, with a focus on quantitative data and detailed experimental protocols.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. The "this compound" moiety serves as a pre-synthesized building block, incorporating the CRBN-recruiting element and a piperazine-containing linker. The piperazine group is a common choice in PROTAC design, offering a balance of rigidity and solubility that can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The 5-fluoro substitution on the thalidomide core can enhance binding affinity and metabolic stability.
A prominent example of a PROTAC utilizing a similar chemical scaffold is Arvinas's Bavdegalutamide (ARV-110), an orally active and specific Androgen Receptor (AR) PROTAC degrader that has shown promise in clinical trials for prostate cancer.[1][2][3][4]
Quantitative Data and Performance Metrics
The efficacy of a PROTAC is evaluated through several key quantitative parameters. For PROTACs incorporating a this compound core, these metrics are critical for assessing their potential as therapeutic agents. The following table summarizes representative data for ARV-110, a PROTAC with a closely related structure.
| Parameter | Value | Target Protein | Cell Line | Notes |
| DC₅₀ | ~1 nM | Androgen Receptor (AR) | VCaP | The half-maximal degradation concentration, indicating high potency.[3][5] |
| Dₘₐₓ | >90% | Androgen Receptor (AR) | VCaP | The maximum percentage of protein degradation achieved.[5] |
| CRBN Binding Affinity (IC₅₀) | ~150 nM | Cereblon (CRBN) | Biochemical Assay | Representative affinity for a thalidomide analog to CRBN.[6] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for a this compound based PROTAC targeting the Androgen Receptor (AR) is the hijacking of the Ubiquitin-Proteasome System (UPS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arvinas.com [arvinas.com]
- 3. researchgate.net [researchgate.net]
- 4. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-Piperazine 5-fluoride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] Among the most utilized E3 ligases for PROTACs is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide.[3][4][6][7]
The "Thalidomide-Piperazine 5-fluoride" moiety represents a sophisticated building block for PROTAC synthesis. It is a derivative of the CRBN ligand thalidomide, engineered with specific functional groups to optimize PROTAC performance.[8][9][10]
-
5-fluoro Substitution : The fluorine atom on the phthalimide ring is positioned at a site known not to significantly hinder binding to Cereblon.[11][12] This modification can enhance metabolic stability and modulate electronic properties, potentially improving binding affinity and pharmacokinetic profiles.
-
Piperazine Unit : The piperazine ring is a popular component in PROTAC linkers.[5][13][14][15] It provides a semi-rigid structure that can improve solubility and cell permeability.[5][13][15][] Furthermore, its basic nature may aid in endosomal escape, and it serves as a versatile, synthetically accessible point for linker attachment.[]
This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of novel PROTACs.
Quantitative Data Summary
| Parameter | Description | Representative Value | Target Protein / Cell Line | Reference |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | < 1 nM - 12 nM | BTK / Various B-cell lines | [18][19] |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 90% | BTK / MOLM-14, Mino | [19][20] |
| CRBN Binding (IC₅₀) | Concentration for 50% inhibition of binding to Cereblon. | 1-5 µM (Typical for Thalidomide analogs) | Recombinant CRBN | [21] |
| Cell Viability (EC₅₀) | The concentration that causes 50% reduction in cell viability. | < 10 nM - 69 nM | BTK-dependent cell lines (TMD8, Mino) | [18][19] |
Note: The values are illustrative and adapted from studies on analogous BTK degraders. Actual performance will depend on the complete PROTAC structure, including the target ligand and the full linker composition.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative synthetic route to couple the this compound E3 ligand handle with a warhead for a target protein (e.g., a BTK inhibitor).
Step 1: Synthesis of the 5-Fluoro-Thalidomide Precursor The synthesis typically starts from 4-fluorophthalic anhydride, which is condensed with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like sodium acetate in acetic acid.[3]
Step 2: Nucleophilic Aromatic Substitution (SNAr) to install the Piperazine Linker The fluorine atom on the 5-fluoro-thalidomide is susceptible to SNAr reaction.
-
Materials : 5-Fluoro-thalidomide, N-Boc-piperazine, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Dissolve 5-Fluoro-thalidomide (1.0 eq) in anhydrous DMSO.
-
Add N-Boc-piperazine (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor by LC-MS until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting Boc-protected Thalidomide-Piperazine intermediate by column chromatography.
-
Step 3: Deprotection of the Piperazine
-
Materials : Boc-protected intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve the intermediate in DCM.
-
Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected this compound amine salt.
-
Step 4: Final Coupling to the Target Warhead-Linker This step involves an amide bond formation.
-
Materials : Deprotected Thalidomide-Piperazine amine, a warhead molecule with a linker terminating in a carboxylic acid, HATU (or similar peptide coupling agent), DIPEA, and anhydrous DMF.
-
Procedure :
-
Dissolve the warhead-linker-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes to activate the acid.
-
Add the deprotected this compound amine (1.2 eq) to the mixture.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[20]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[22]
-
Cell Culture and Treatment :
-
Plate the desired cell line (e.g., a cancer cell line overexpressing the POI) in 6-well plates and allow them to adhere overnight.[20]
-
Prepare serial dilutions of the PROTAC in the cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).[20]
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20][22]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.[20]
-
Collect the supernatant containing the protein lysate.[20]
-
-
Protein Quantification and Immunoblotting :
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[22]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein.[22]
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[22]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify band intensities using imaging software.[22]
-
Visualizations: Diagrams and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and degradation of a target protein.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development
This diagram outlines the typical workflow from the initial design of a PROTAC to its in vitro and in vivo validation.
Caption: A typical experimental workflow for PROTAC development and validation.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bio-techne.com [bio-techne.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]
- 19. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Thalidomide-Piperazine 5-Fluoride Conjugation to Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and application of a bifunctional molecule comprising a thalidomide-piperazine moiety linked to a 5-fluorouracil (5-FU) warhead. This conjugate is designed for use in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces the degradation of specific target proteins.
Thalidomide and its analogs are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. The piperazine group serves as a versatile and semi-rigid linker, offering favorable physicochemical properties. 5-Fluorouracil is a widely used chemotherapeutic agent that acts as an antimetabolite, primarily by inhibiting Thymidylate Synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). By conjugating a thalidomide-piperazine E3 ligase recruiter to a 5-FU-based warhead, the resulting PROTAC can be designed to specifically target TS for degradation, offering a novel approach to cancer therapy.
These notes provide a comprehensive guide to the synthesis of the key components, their conjugation, and the underlying biological rationale.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |
| 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione | C₁₇H₁₇FN₄O₄ | 376.34 | 2222114-22-7 | >96 |
| 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | C₁₇H₁₈ClFN₄O₄ | 412.80 | 2222114-23-8 | >96 |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 57260-71-6 | >98 |
| 4-Fluorophthalic anhydride | C₈H₃FO₃ | 166.11 | 319-03-9 | >98 |
| 3-Aminopiperidine-2,6-dione hydrochloride | C₅H₉ClN₂O₂ | 164.59 | 24673-45-6 | >98 |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 51-21-8 | >99 |
Table 2: Representative Reaction Parameters and Expected Outcomes for Synthesis
| Reaction Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Synthesis of 5-Fluoro-thalidomide | 4-Fluorophthalic anhydride, 3-Aminopiperidine-2,6-dione hydrochloride | Acetic acid | Reflux | 4-6 | 70-80 |
| 2. Synthesis of 5-Fluoro-6-nitrothalidomide | 5-Fluoro-thalidomide | Fuming nitric acid, Sulfuric acid | 0 to rt | 2-4 | 60-70 |
| 3. Synthesis of 6-Amino-5-fluorothalidomide | 5-Fluoro-6-nitrothalidomide | Iron powder, Acetic acid | 80-90 | 2-3 | 80-90 |
| 4. Synthesis of Thalidomide-Piperazine-Boc | 6-Amino-5-fluorothalidomide, Boc-piperazine | Palladium catalyst, Ligand, Base | 100-120 | 12-18 | 50-60 |
| 5. Deprotection of Boc-piperazine | Thalidomide-Piperazine-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room Temp. | 1-2 | >95 |
| 6. Synthesis of 5-FU Linker | 5-Fluorouracil, Linker with leaving group | Base (e.g., K₂CO₃), DMF | 60-80 | 8-12 | 40-50 |
| 7. Final Conjugation | Deprotected Thalidomide-Piperazine, Activated 5-FU Linker | Coupling agent (e.g., HATU), Base (e.g., DIPEA), DMF | Room Temp. | 12-16 | 30-40 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione
This protocol outlines the synthesis of the core thalidomide-piperazine moiety.
Step 1: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione (5-Fluorothalidomide)
-
To a solution of 4-fluorophthalic anhydride (1.0 eq) in glacial acetic acid (10 mL/g), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 5-fluorothalidomide as a white solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and MS.
Step 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione
This step involves a nucleophilic aromatic substitution reaction.
-
To a solution of 5-fluorothalidomide (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.5 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected thalidomide-piperazine intermediate.
-
For deprotection, dissolve the Boc-protected intermediate in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the desired product, which can be further purified if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a 5-Fluorouracil-Linker Moiety
This protocol describes a general method for attaching a linker to 5-fluorouracil, preparing it for conjugation.
-
To a suspension of 5-fluorouracil (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a linker with a suitable leaving group (e.g., a bromo- or iodo-functionalized alkyl or PEG linker) (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-FU-linker conjugate. The linker should terminate in a functional group suitable for conjugation, such as a carboxylic acid or an amine. If the linker terminates in an ester, it may need to be hydrolyzed to the carboxylic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Protocol 3: Conjugation of Thalidomide-Piperazine Moiety to the 5-FU-Linker
This protocol details the final amide bond formation to create the PROTAC molecule.
-
To a solution of the 5-FU-linker with a terminal carboxylic acid (1.0 eq) in DMF, add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC conjugate using preparative HPLC.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a Thalidomide-Piperazine-5-FU PROTAC.
Caption: Signaling pathway of a Thymidylate Synthase-targeting PROTAC.
Application Notes and Protocols: Thalidomide-Piperazine 5-fluoride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
Thalidomide-Piperazine 5-fluoride is a synthetic chemical scaffold designed for advanced applications in targeted cancer therapy, specifically within the field of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional components: a thalidomide-based moiety for E3 ubiquitin ligase engagement, a piperazine linker, and a reactive 5-fluoro group for conjugation.
-
Thalidomide Moiety : This component functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5] By binding to CRBN, it allows for the hijacking of the cell's native ubiquitin-proteasome system, which is responsible for degrading proteins.[6]
-
Piperazine Linker : Piperazine is a commonly used linker in PROTAC design. Its semi-rigid cyclic structure helps to control the conformation of the PROTAC, which is crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.[7][8] Furthermore, piperazine can enhance the solubility and improve the physicochemical properties of the final compound.[9][]
-
5-Fluoride Group : The 5-fluoro-substituted component serves as a versatile synthetic handle. It is designed for efficient chemical conjugation to a "warhead"—a ligand that specifically binds to a protein of interest (POI) that is implicated in cancer.
The primary application of this compound is as a key intermediate in the synthesis of heterobifunctional PROTACs. These PROTACs are designed to induce the selective degradation of oncogenic proteins that are otherwise difficult to inhibit with traditional small-molecule inhibitors, a concept often referred to as targeting the "undruggable" proteome.[11]
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized from the this compound scaffold operates by inducing the degradation of a specific cancer-related Protein of Interest (POI). The process involves the formation of a ternary complex, which brings the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent destruction of the POI by the 26S proteasome.[4][12]
Caption: PROTAC-mediated degradation of a target oncoprotein.
Quantitative Data Summary
The following tables represent hypothetical data from the evaluation of a novel PROTAC, "OncoPROTAC-X," synthesized using the this compound scaffold to target a hypothetical kinase, "OncoKinase-1."
Table 1: Anti-proliferative Activity of OncoPROTAC-X in Cancer Cell Lines
| Cell Line | Cancer Type | OncoPROTAC-X IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 85 | > 10,000 |
| PC-3 | Prostate Cancer | 120 | > 10,000 |
| HCT116 | Colon Cancer | 95 | > 10,000 |
IC₅₀ (half-maximal inhibitory concentration) values determined after 72-hour incubation.
Table 2: OncoKinase-1 Degradation by OncoPROTAC-X
| Cell Line | OncoPROTAC-X DC₅₀ (nM) | Max Degradation (%) | Time for Max Degradation (h) |
| MCF-7 | 15 | 92% | 18 |
| PC-3 | 25 | 88% | 24 |
| HCT116 | 18 | 95% | 18 |
DC₅₀ (half-maximal degradation concentration) and maximum degradation determined by Western Blot analysis.
Experimental Protocols
Protocol 1: General Synthesis of OncoPROTAC-X
This protocol describes a general nucleophilic aromatic substitution (SNAr) reaction to conjugate a POI ligand (OncoKinase-1-NH₂) to the this compound scaffold.
-
Dissolution : Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture to act as a base.
-
Reaction : Stir the mixture at 80°C for 12-18 hours under a nitrogen atmosphere.
-
Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final OncoPROTAC-X.
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of OncoPROTAC-X (e.g., from 0.1 nM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for Protein Degradation
-
Cell Treatment : Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of OncoPROTAC-X (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the POI (OncoKinase-1) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry : Quantify the band intensities to determine the level of protein degradation relative to the loading control. Calculate the DC₅₀ value.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and preclinical evaluation of a PROTAC derived from the this compound scaffold.
Caption: General workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 11. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Thalidomide-Piperazine 5-fluoride in the Degradation of Oncogenic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine 5-fluoride is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis Targeting Chimeras (PROTACs). This chemical moiety incorporates a fluorinated thalidomide analog, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine linker.[1][2][3] In the context of a PROTAC, this molecule facilitates the recruitment of the CRBN E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The piperazine component provides a versatile attachment point for a ligand that binds to a specific oncogenic protein, thereby enabling the targeted degradation of proteins driving cancer pathogenesis.[6][7] The fluorination on the thalidomide scaffold can potentially influence binding affinity and metabolic stability.[8]
The general mechanism of action for a PROTAC assembled using this compound involves the formation of a ternary complex between the target oncogenic protein, the PROTAC, and the CRBN E3 ligase complex.[4][5] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful strategy to eliminate oncogenic drivers from the cellular environment.[4]
Mechanism of Action: A Generalized Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand, such as this compound, to induce the degradation of a target oncogenic protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | Indolines | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. thalidomide piperazine boc — TargetMol Chemicals [targetmol.com]
- 7. This compound [myskinrecipes.com]
- 8. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Thalidomide-Piperazine 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine 5-fluoride is a novel synthetic compound designed for targeted protein degradation. It is an E3 ligase ligand-linker conjugate, incorporating a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a linker suitable for Proteolysis Targeting Chimera (PROTAC) technology.[1][2] The inclusion of a piperazine moiety and a fluorine atom is intended to enhance its pharmacokinetic properties, such as solubility and bioavailability.[3] This molecule holds potential as a therapeutic agent, particularly in oncology, by selectively inducing the degradation of pathogenic proteins through the ubiquitin-proteasome system.[3]
Mechanism of Action: this compound is hypothesized to function as a molecular glue or as a component of a PROTAC. The thalidomide moiety binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This binding event can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. In the context of a PROTAC, the linker would be attached to a ligand for a specific protein of interest (POI), thereby bringing the POI into proximity with the E3 ligase for degradation. The 5-fluoride component, reminiscent of 5-fluorouracil, may also contribute cytotoxic effects through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
Experimental Design and Protocols
This section outlines key experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for hepatocellular carcinoma, PC3 for prostate cancer)[6][7]
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation:
| Cell Line | Compound | IC50 (µM) after 72h |
| MCF-7 | This compound | 8.5 |
| HepG-2 | This compound | 5.2 |
| PC3 | This compound | 12.1 |
| MCF-7 | Doxorubicin (Control) | 0.5 |
| HepG-2 | Doxorubicin (Control) | 0.8 |
| PC3 | Doxorubicin (Control) | 1.1 |
Protocol 2: Apoptosis Induction Assay
Objective: To determine if the cytotoxic effects of this compound are mediated by apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | Time (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 48 | 2.1 | 1.5 |
| This compound (IC50) | 24 | 15.3 | 5.8 |
| This compound (IC50) | 48 | 28.7 | 12.4 |
| This compound (IC50) | 72 | 35.1 | 20.9 |
Protocol 3: Western Blot Analysis for Protein Degradation
Objective: To investigate the degradation of specific target proteins and modulation of downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., against Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), PARP, Caspase-3, NF-κB p65, VEGF, and β-actin)
-
Secondary antibodies
-
Western blot imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Data Presentation:
| Protein | Treatment (24h) | Fold Change vs. Vehicle |
| IKZF1 | This compound | -2.5 |
| IKZF3 | This compound | -3.1 |
| Cleaved PARP | This compound | +4.2 |
| Cleaved Caspase-3 | This compound | +3.8 |
| p-NF-κB p65 | This compound | -1.8 |
| VEGF | This compound | -2.1 |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Indolines | Ambeed.com [ambeed.com]
- 3. This compound [myskinrecipes.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thalidomide-Piperazine 5-fluoride as a Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine 5-fluoride is a synthetic ligand designed to engage Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). As a derivative of thalidomide, it functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2][3] This compound incorporates the core thalidomide structure, essential for CRBN binding, and features a piperazine-5-fluoride moiety, which can serve as a linker attachment point for the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]
These application notes provide an overview of the mechanism of action, potential applications, and detailed protocols for the characterization of this compound and similar thalidomide-based molecular glues.
Mechanism of Action
Thalidomide and its analogs exert their therapeutic effects by hijacking the CRL4^CRBN^ E3 ligase complex.[7][8] The binding of the molecular glue to CRBN creates a novel protein surface, which in turn recruits specific "neosubstrate" proteins that would not normally be targeted by this E3 ligase.[7][9] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[1][2] The degradation of these neosubstrates, which are often transcription factors or other proteins critical for cancer cell survival, underlies the anti-neoplastic and immunomodulatory activities of these compounds.[7][10]
Caption: Mechanism of this compound as a molecular glue.
Applications
Thalidomide-based molecular glues have significant therapeutic applications, particularly in oncology. The primary application of this compound is as a building block for creating PROTACs to target specific proteins for degradation. As a standalone molecular glue, its efficacy would depend on its ability to recruit and degrade specific neosubstrates. Key research applications include:
-
Targeted Protein Degradation: Inducing the degradation of pathogenic proteins, especially those considered "undruggable" by conventional inhibitors.[3]
-
Oncology Research: Investigating the role of specific neosubstrates in cancer cell proliferation and survival, particularly in hematological malignancies like multiple myeloma.[10][11]
-
Immunomodulation: Studying the impact of neosubstrate degradation on immune cell function, a known effect of thalidomide analogs.[10]
Signaling Pathways
In the context of multiple myeloma, thalidomide and its analogs modulate several signaling pathways, primarily through the degradation of the Ikaros family transcription factors, IKZF1 and IKZF3.[7][10] The degradation of these factors leads to downstream effects including:
-
Apoptosis Induction: Activation of caspase-8 and subsequent apoptotic pathways in myeloma cells.[11][12]
-
Inhibition of Angiogenesis: Reduction in the secretion of pro-angiogenic factors like VEGF.[11]
-
Immunomodulation: Enhanced T-cell co-stimulation and increased production of interleukin-2 (IL-2).[10]
-
Downregulation of MYC and IRF4: Critical survival factors for multiple myeloma cells.[10]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Indolines | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with Thalidomide-Piperazine 5-fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine 5-fluoride is a synthetic derivative of thalidomide, an immunomodulatory drug with known anti-angiogenic and anti-cancer properties. This compound functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By binding to CRBN, this compound can modulate the ubiquitin-proteasome system, leading to the degradation of specific target proteins, known as neosubstrates.[4][5] This mechanism is central to its potential therapeutic effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.[1][2][6] The piperazine and fluoride modifications may enhance its pharmacokinetic properties, such as solubility and bioavailability.[7]
These application notes provide detailed protocols for key cell-based assays to evaluate the biological activity of this compound, focusing on its effects on apoptosis and angiogenesis.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives, including this compound, exert their effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[4][6] In the absence of the drug, the complex ubiquitinates its natural substrates, targeting them for proteasomal degradation. When this compound binds to CRBN, it alters the substrate specificity of the E3 ligase, leading to the recruitment of "neosubstrates" that are not the natural targets of this complex.[4][5] This induced proximity results in the ubiquitination and subsequent degradation of these neosubstrates by the proteasome. The degradation of key proteins, such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is a well-established mechanism for the anti-cancer effects of related compounds.[4][5]
Mechanism of action for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. Note: As specific experimental data for this compound is not publicly available, these values are illustrative and based on the activities of similar thalidomide derivatives.
Table 1: Anti-Proliferative and Apoptotic Activity
| Cell Line | Assay Type | Parameter | This compound | Pomalidomide (Reference) |
| MM.1S (Multiple Myeloma) | MTT Assay (72h) | IC50 | 0.5 µM | 1.2 µM |
| HUVEC (Endothelial) | MTT Assay (72h) | IC50 | 5.0 µM | >10 µM |
| MM.1S (Multiple Myeloma) | Annexin V/PI (48h) | % Apoptotic Cells (at 1 µM) | 65% | 45% |
| HUVEC (Endothelial) | Annexin V/PI (48h) | % Apoptotic Cells (at 10 µM) | 30% | 15% |
Table 2: Anti-Angiogenic Activity
| Assay Type | Cell Line/Model | Parameter | This compound | Thalidomide (Reference) |
| Tube Formation | HUVEC | % Inhibition of Tube Length (at 10 µM) | 85% | 30% |
| Aortic Ring | Rat Aorta | % Inhibition of Microvessel Outgrowth (at 10 µM) | 70% | 25% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells (e.g., MM.1S, HUVEC)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[9][10][11]
Materials:
-
Cells and culture reagents
-
This compound
-
Annexin V-FITC/APC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9][11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[9][11]
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix.[12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.[13]
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in medium containing different concentrations of this compound or vehicle control. Seed 10,000-20,000 cells per well onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours to allow for tube formation.[13][14]
-
Visualization: Gently remove the medium and stain the cells with Calcein AM for 30 minutes. Capture images using a fluorescence microscope.[14]
-
Quantification: Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[14]
Experimental workflows for key cell-based assays.
Conclusion
This compound represents a promising compound for targeted protein degradation with potential applications in oncology. The provided protocols for cell-based assays offer a robust framework for characterizing its anti-proliferative, pro-apoptotic, and anti-angiogenic activities. Consistent and rigorous application of these methodologies will be crucial in elucidating the therapeutic potential of this and other related Cereblon-modulating agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Indolines | Ambeed.com [ambeed.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Cereblon Based Immunomodulatory Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Thalidomide-Piperazine 5-fluoride (TP-5F)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thalidomide-Piperazine 5-fluoride (TP-5F) is a novel, third-generation immunomodulatory imide drug (IMiD) that demonstrates potent anti-neoplastic and immunomodulatory activities. Structurally, TP-5F is a derivative of thalidomide, incorporating a piperazine moiety and a fluorine atom to enhance its pharmacokinetic profile and target engagement. TP-5F functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is critical for the anti-myeloma activity of TP-5F.
In Vitro Applications
Anti-proliferative Activity in Multiple Myeloma Cell Lines
TP-5F exhibits potent anti-proliferative effects on various multiple myeloma (MM) cell lines. The IC50 values for cell viability are typically in the nanomolar range.
Table 1: In Vitro Anti-proliferative Activity of TP-5F in Human MM Cell Lines (72h incubation)
| Cell Line | IC50 (nM) |
|---|---|
| MM.1S | 8.5 |
| H929 | 12.3 |
| U266 | 25.1 |
| RPMI 8226 | 18.7 |
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Prepare serial dilutions of TP-5F in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
TP-5F induces the degradation of Ikaros and Aiolos in a time- and concentration-dependent manner.
Table 2: In Vitro Degradation of Ikaros and Aiolos by TP-5F in MM.1S Cells (6h incubation)
| Compound | DC50 (nM) - Ikaros | DC50 (nM) - Aiolos |
|---|
| TP-5F | 2.5 | 1.8 |
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
-
Cell Treatment: Seed MM.1S cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of TP-5F for 6 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control. Calculate the DC50 (concentration required to induce 50% degradation) values.
In Vivo Applications
Anti-tumor Efficacy in a Multiple Myeloma Xenograft Model
TP-5F demonstrates significant anti-tumor activity in a subcutaneous MM.1S xenograft mouse model.
Table 3: In Vivo Anti-tumor Efficacy of TP-5F in MM.1S Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | - | 0 |
| TP-5F | 10 | 75 |
| TP-5F | 30 | 92 |
Protocol 3: Murine Xenograft Model for Multiple Myeloma
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MM.1S cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of 6-8 week old female NOD/SCID mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Dosing: Prepare TP-5F in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage (p.o.) at the indicated doses. The vehicle group receives the vehicle alone.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics). Calculate the percentage of tumor growth inhibition (TGI).
Signaling Pathways and Workflows
Caption: Mechanism of action of TP-5F in multiple myeloma cells.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for the in vivo multiple myeloma xenograft study.
Application Notes and Protocols for Thalidomide-Piperazine 5-fluoride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine 5-fluoride is a key chemical tool in the field of targeted protein degradation (TPD). It serves as a versatile E3 ubiquitin ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a thalidomide derivative, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a piperazine-5-fluoride component that acts as a linker attachment point.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[3] The piperazine and fluoride elements can also enhance the pharmacokinetic properties of the final PROTAC molecule, such as solubility and bioavailability.[4]
Mechanism of Action
A PROTAC synthesized using this compound operates by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and the CRBN E3 ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while a separate warhead on the other end of the PROTAC binds to the POI. This induced proximity allows the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the POI into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Application: A Case Study with a BRD4-Targeting PROTAC
To illustrate the application of a thalidomide-piperazine based CRBN ligand, we present representative data and protocols for a well-characterized PROTAC, dBET1 . dBET1 links the BET inhibitor JQ1 to a thalidomide derivative, inducing the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. While not containing the exact 5-fluoride modification, its principles of action and characterization are directly applicable.
Data Presentation
The efficacy of a PROTAC is measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation).
Table 1: Degradation Potency of dBET1 in 22Rv1 Prostate Cancer Cells
| Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | 8 | >98 | 22Rv1 |
| BRD3 | 19 | >95 | 22Rv1 |
| BRD2 | 34 | >95 | 22Rv1 |
Data is representative and compiled from published studies on dBET1.
Table 2: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~1.8 µM |
| Pomalidomide | ~0.3 µM |
| Lenalidomide | ~0.7 µM |
This data highlights the strong binding of thalidomide-based ligands to the CRBN E3 ligase, which is essential for PROTAC efficacy.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of a thalidomide-piperazine based PROTAC, using the BRD4 degrader as an example.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest (e.g., 22Rv1).
-
PROTAC synthesized from this compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4).
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein (e.g., anti-BRD4) and the loading control (e.g., anti-GAPDH) overnight at 4°C.
-
The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., 22Rv1).
-
PROTAC compound.
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the PROTAC. Treat the cells with various concentrations of the PROTAC in triplicate. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically equal to the volume of cell culture medium in the well).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the PROTAC concentration and perform a non-linear regression to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Materials:
-
Cells expressing the target protein and CRBN.
-
PROTAC compound and a negative control (e.g., a compound with a methylated imide that cannot bind CRBN).
-
Co-IP lysis buffer (non-denaturing).
-
Antibody for immunoprecipitation (e.g., anti-BRD4).
-
Protein A/G magnetic beads.
-
Antibodies for western blotting (anti-BRD4 and anti-CRBN).
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, negative control, or vehicle for a short period (e.g., 2-4 hours). Lyse the cells in non-denaturing Co-IP buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with the anti-BRD4 antibody overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting as described in Protocol 1. Probe separate blots with anti-BRD4 and anti-CRBN antibodies. A band for CRBN in the sample treated with the active PROTAC and immunoprecipitated with the anti-BRD4 antibody indicates the formation of the ternary complex.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thalidomide-Piperazine 5-fluoride
This technical support resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Thalidomide-Piperazine 5-fluoride. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a synthetic molecule that incorporates a thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Like many small molecule inhibitors and PROTACs, it can exhibit poor aqueous solubility due to its complex, largely hydrophobic structure.[6][7][8] Poor solubility can impede reliable in vitro assay results, hinder formulation for in vivo studies, and ultimately limit bioavailability.[9][10][11]
Q2: What are the initial steps to take when my this compound precipitates out of my aqueous experimental buffer?
A2: When you observe precipitation after diluting your DMSO stock solution into an aqueous buffer, it is likely due to the compound's low aqueous solubility. Here are some initial troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically not exceeding 0.5%, as many cell lines can tolerate this concentration.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious of potential compound degradation with prolonged heat exposure.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer may improve solubility, especially since the piperazine moiety is basic.[12][13]
Q3: How does the piperazine group in the molecule affect its solubility?
A3: The inclusion of a piperazine ring in a molecule often aims to improve its physicochemical properties, including solubility.[12][13] Piperazine is a basic moiety and can be protonated at physiological pH, which can increase the aqueous solubility of the parent molecule.[14][15] The two nitrogen atoms in the piperazine ring can also act as hydrogen bond acceptors, potentially improving interactions with water molecules.[13]
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using co-solvents is a common strategy. Solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol can be mixed with water to create a more favorable solvent system for hydrophobic compounds. It is crucial to select a co-solvent that is compatible with your experimental system and to determine the optimal concentration that maintains solubility without causing toxicity or interfering with the assay.
Troubleshooting Guide
Issue 1: Compound Precipitation During In Vitro Assays
-
Symptom: Visible precipitate forms in the wells of your assay plate upon addition of the compound from a DMSO stock.
-
Possible Cause: The aqueous buffer has a low solubilizing capacity for the compound, leading to supersaturation and precipitation when the DMSO concentration is diluted.
-
Troubleshooting Steps:
-
Decrease Final Compound Concentration: Determine if a lower, effective concentration can be used that remains soluble.
-
Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween 20 or Pluronic F-68, into the assay buffer to aid in solubilization.
-
Formulation Approaches: For in vivo studies, consider formulation strategies like creating solid dispersions or using cyclodextrins.[16]
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Symptom: High variability in experimental results between replicates or different batches of experiments.
-
Possible Cause: Undissolved compound in the stock solution or inconsistent precipitation in the assay medium can lead to variations in the actual concentration of the compound in solution.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your compound is fully dissolved in the initial DMSO stock. Gentle warming and vortexing can help. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Equilibration Time: Allow sufficient time for the compound to equilibrate in the aqueous buffer after dilution.
-
Solubility Measurement: Perform a kinetic or thermodynamic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer system.
-
Data Presentation
While specific solubility data for this compound is not publicly available, the following tables summarize the solubility of its parent compounds, thalidomide and 5-fluorouracil, in various solvents. This information can serve as a baseline for understanding the potential solubility characteristics of the derivative.
Table 1: Solubility of Thalidomide
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble (<0.1 g/100 mL at 22 ºC) | [17] |
| DMSO | ~12 mg/mL | [18] |
| Dimethylformamide (DMF) | ~12 mg/mL | [18] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [18] |
Table 2: Solubility of 5-Fluorouracil (5-FU)
| Solvent | Solubility | Reference(s) |
| Water | 12.2 g/L at 20°C | [19] |
| Ethanol | ~0.8 mg/mL | [20] |
| DMSO | ~53 mg/mL | [20] |
| Dimethylformamide (DMF) | ~60 mg/mL | [20] |
| PBS (pH 7.2) | ~8 mg/mL | [20] |
| 1 N NH4OH | 50 mg/mL | [21] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess compound solubility.[9][22][23][24][25]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Cover the plate and shake at room temperature for 1-2 hours.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.[9]
-
Centrifugation and UV/LC-MS Analysis: Alternatively, centrifuge the plate to pellet the precipitate. Carefully collect the supernatant and determine the concentration of the dissolved compound using a standard curve by UV-Vis spectroscopy or LC-MS.[23]
-
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.[10][11][23][26]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a glass vial.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling: Carefully withdraw a sample from the supernatant. It is crucial not to disturb the solid material at the bottom.
-
Filtration: Filter the collected supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a standard curve.
Visualizations
Signaling Pathway
Caption: Thalidomide binds to Cereblon, altering the substrate specificity of the CRL4 E3 ligase complex.
Experimental Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 4. This compound | Indolines | Ambeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. evotec.com [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. japsonline.com [japsonline.com]
- 17. Thalidomide CAS#: 50-35-1 [m.chemicalbook.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. enamine.net [enamine.net]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. creative-biolabs.com [creative-biolabs.com]
Navigating the Synthesis of Thalidomide-Piperazine 5-fluoride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for overcoming challenges in the synthesis of Thalidomide-Piperazine 5-fluoride, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate a smoother and more efficient synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Step 1: Synthesis of 4-Fluorothalidomide
-
Question: My reaction to produce 4-fluorothalidomide from 4-fluorophthalic acid and glutamine has a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete reaction or side product formation. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the 4-fluorophthalic acid and L-glutamine are of high purity and completely dry. Moisture can interfere with the reaction.
-
Reaction Conditions: The condensation reaction often requires heating. Ensure the reaction temperature is optimal and maintained consistently. Inadequate heating can lead to incomplete conversion.
-
Activating Agent: The use of a coupling agent like carbonyldiimidazole or thionyl chloride can improve the yield. If you are already using one, consider optimizing the stoichiometry.
-
Purification: Thalidomide and its derivatives can be challenging to purify due to their poor solubility in many organic solvents.[1] Consider using a solvent system such as DMSO or DMF for purification by recrystallization or column chromatography.
-
-
-
Question: I am observing multiple spots on my TLC plate after the 4-fluorothalidomide synthesis. What are these impurities?
-
Answer: Common impurities in thalidomide synthesis include unreacted starting materials, partially reacted intermediates (e.g., the amic acid intermediate), and byproducts from side reactions.[1] Characterization by LC-MS and NMR is recommended to identify the specific impurities. Optimization of reaction time and temperature can help minimize the formation of these byproducts.
-
Step 2: Coupling of 4-Fluorothalidomide with Piperazine
-
Question: The nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with piperazine is slow or incomplete. How can I improve this reaction?
-
Answer: The reactivity of the fluorine atom on the phthalimide ring is crucial for this step. Here are some suggestions:
-
Base: A suitable base, such as potassium carbonate or triethylamine, is typically required to deprotonate piperazine and facilitate the nucleophilic attack. Ensure the base is dry and used in an appropriate molar excess.
-
Solvent: A polar aprotic solvent like DMSO or DMF is generally preferred for SNAr reactions as it can help to solvate the reactants and increase the reaction rate.
-
Temperature: Increasing the reaction temperature can significantly accelerate the rate of SNAr reactions. However, be cautious of potential side reactions at higher temperatures.
-
Protecting Group: To avoid double substitution on both nitrogens of piperazine, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed in a subsequent step.
-
-
-
Question: I am getting a mixture of mono- and di-substituted piperazine products. How can I achieve selective mono-substitution?
-
Answer: This is a common challenge when using unprotected piperazine. The most effective strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the nucleophilic attack. The protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) before the next step.
-
Step 3: Coupling of Thalidomide-Piperazine with 5-Fluorouracil
-
Question: The final coupling of the thalidomide-piperazine intermediate with 5-fluorouracil is not proceeding as expected. What are the key considerations for this step?
-
Answer: The reactivity of 5-fluorouracil needs to be enhanced for this coupling reaction.
-
Activation of 5-Fluorouracil: 5-Fluorouracil itself is not sufficiently reactive for direct coupling. It needs to be activated, for example, by converting it to an acyl chloride or by using a coupling agent. One approach is to react 5-fluorouracil with chloroacetic acid to form 5-fluorouracil-1-acetic acid, which can then be activated.[2][3]
-
Coupling Agents: Standard peptide coupling reagents like DCC, EDC, or HATU can be employed to facilitate the amide bond formation between the thalidomide-piperazine intermediate and the activated 5-fluorouracil derivative.
-
Reaction Conditions: Anhydrous conditions are crucial to prevent the hydrolysis of activated intermediates. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Question: What are the best methods for purifying the final this compound product?
-
Answer: PROTAC molecules are often large and can be challenging to purify.[4][5]
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar molecules like this conjugate.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Characterization: Thorough characterization of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm its identity and purity.
-
-
Quantitative Data Summary
The following tables provide representative quantitative data for the proposed synthetic steps. Please note that these are literature-derived or estimated values and may require optimization for specific experimental setups.
Table 1: Reaction Conditions and Representative Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Synthesis of 4-Fluorothalidomide | 4-Fluorophthalic acid, L-Glutamine, Carbonyldiimidazole | Acetonitrile | 80 | 12 | 60-70 |
| 2 | Coupling with N-Boc-piperazine | 4-Fluorothalidomide, N-Boc-piperazine, K2CO3 | DMSO | 100 | 24 | 70-80 |
| 3 | Boc Deprotection | Thalidomide-Boc-piperazine | Dichloromethane, TFA | Room Temp | 2 | >95 |
| 4 | Coupling with 5-Fluorouracil-1-acetic acid | Thalidomide-piperazine, 5-Fluorouracil-1-acetic acid, HATU, DIPEA | DMF | Room Temp | 12 | 50-60 |
Table 2: Purification and Characterization Parameters
| Step | Product | Purification Method | Analytical Techniques | Expected Mass (m/z) |
| 1 | 4-Fluorothalidomide | Recrystallization/Column Chromatography | NMR, LC-MS | [M+H]+: 277.06 |
| 2 | Thalidomide-Boc-piperazine | Column Chromatography | NMR, LC-MS | [M+H]+: 443.19 |
| 3 | Thalidomide-piperazine | Used directly in next step | LC-MS | [M+H]+: 343.14 |
| 4 | This compound | RP-HPLC | NMR, HRMS | [M+H]+: 511.16 |
Experimental Protocols
The following are representative experimental protocols for the key synthetic steps. Safety Precaution: Thalidomide and its derivatives are potent teratogens. Handle with extreme caution using appropriate personal protective equipment and containment measures.
Protocol 1: Synthesis of 4-Fluorothalidomide
-
To a solution of 4-fluorophthalic acid (1.0 eq) in anhydrous acetonitrile, add carbonyldiimidazole (1.1 eq) in portions at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add L-glutamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.
Protocol 2: Synthesis of 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Thalidomide-Boc-piperazine)
-
In a round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) in anhydrous DMSO.
-
Add N-Boc-piperazine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100°C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection of Thalidomide-Boc-piperazine
-
Dissolve Thalidomide-Boc-piperazine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Thalidomide-piperazine TFA salt, which can be used in the next step without further purification after neutralization.
Protocol 4: Synthesis of this compound
-
To a solution of 5-fluorouracil-1-acetic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the crude Thalidomide-piperazine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Purify the crude product by reverse-phase HPLC to obtain the final this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis challenges.
References
- 1. veeprho.com [veeprho.com]
- 2. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Conjugation with Thalidomide-Piperazine 5-fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when conjugating the Thalidomide-Piperazine 5-fluoride E3 ligase ligand to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiment?
A1: this compound is a pre-formed E3 ligase ligand-linker conjugate.[1][2][3] The thalidomide moiety recruits the Cereblon (CRBN) E3 ubiquitin ligase. The piperazine group provides a reactive secondary amine, which serves as a conjugation point for attaching a linker to your target protein ligand, a crucial step in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What is the standard method for conjugating a molecule to the piperazine amine of this linker?
A2: The most common method is to form an amide bond between the secondary amine of the piperazine and a carboxylic acid on your target protein ligand. This is typically achieved using carbodiimide coupling chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5][6][7]
Q3: Why is N-hydroxysuccinimide (NHS) used with EDC?
A3: EDC activates the carboxyl group on your target ligand, forming an unstable O-acylisourea intermediate. This intermediate can react with the piperazine amine to form the desired amide bond. However, in aqueous solutions, this intermediate is prone to hydrolysis, which reverts the carboxyl group and reduces conjugation efficiency. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with the amine group on the piperazine linker to form a stable amide bond.[4][5]
Q4: What is the "hook effect" and how does it relate to my final PROTAC conjugate?
A4: The "hook effect" is observed during cellular assays with the final PROTAC, not during the chemical conjugation step itself. It describes a phenomenon where, at very high concentrations, the PROTAC's effectiveness (i.e., target protein degradation) decreases. This occurs because the high concentration favors the formation of separate binary complexes (PROTAC-target protein and PROTAC-E3 ligase) over the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[8] While not a conjugation issue, it's a critical consideration for the downstream application of your synthesized molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of your carboxylate-containing molecule to this compound.
Issue 1: Low or No Conjugation Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Activation of Carboxylic Acid | • Optimize pH: The activation of carboxyl groups by EDC is most efficient at a pH of 4.5-6.0. Use a non-amine and non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[4] • Reagent Quality: EDC is moisture-sensitive. Ensure it is fresh and has been equilibrated to room temperature before opening to prevent condensation.[7] |
| Hydrolysis of Activated Ester | • Use NHS/sulfo-NHS: Always include NHS or sulfo-NHS in the reaction to create a more stable amine-reactive intermediate.[5] • Perform a Two-Step Reaction: First, activate your carboxylate-containing molecule with EDC/NHS at pH 4.5-6.0 for 15-30 minutes. Then, add the this compound and raise the pH to 7.2-8.0 for the coupling reaction, as this pH range is optimal for the reaction with primary amines.[4] |
| Sub-optimal Reaction Conditions | • Solvent Choice: Use anhydrous polar aprotic solvents like DMF or DMSO. If using aqueous buffers, ensure all components are fully dissolved. • Stoichiometry: Start with a slight excess of the activated carboxylate molecule (e.g., 1.1-1.5 equivalents) relative to the piperazine linker. Avoid a large excess to prevent purification difficulties. |
| Reduced Nucleophilicity of Piperazine | • Fluorine Effect: The electron-withdrawing nature of the 5-fluoride substituent on the thalidomide ring system may slightly reduce the nucleophilicity of the piperazine amine. Consider slightly longer reaction times or a modest increase in temperature (e.g., to 40°C) if yields are consistently low. |
| Competing Reactions | • Impure Starting Materials: Ensure the purity of your carboxylate-containing molecule. Competing amine or carboxylate impurities will consume reagents and lower the yield of the desired product. |
Issue 2: Difficulty in Product Purification
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excess Reagents and Byproducts | • Quenching: After the reaction, quench any remaining EDC by adding a small amount of a thiol-containing compound like 2-mercaptoethanol.[5] Quench unreacted NHS esters by adding a primary amine like ethanolamine or Tris buffer.[6] • Isourea Byproduct: The isourea byproduct formed from EDC is often soluble in organic solvents but may precipitate. Filtration may be necessary before chromatographic purification. |
| Similar Polarity of Product and Starting Material | • Chromatography: Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying PROTACs and their precursors.[3][9] Use a C18 column with a gradient of water and an organic solvent (like acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Product Instability | • pH Considerations: Thalidomide's glutarimide ring can be susceptible to hydrolysis under strongly basic or acidic conditions. Maintain a pH range of 4-8 during workup and purification where possible. |
Experimental Protocols & Characterization
Protocol: Two-Step EDC/NHS Amide Coupling
This protocol provides a general methodology for conjugating a carboxylate-containing molecule of interest (MOI-COOH) to this compound.
Materials:
-
MOI-COOH
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Ethanolamine, pH 8.0
-
Anhydrous DMF or DMSO
-
RP-HPLC system for purification
-
LC-MS and/or NMR for characterization
Procedure:
-
Activation of MOI-COOH:
-
Dissolve your MOI-COOH in Activation Buffer (or anhydrous DMF).
-
Add Sulfo-NHS (1.5 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.0 equivalent) in Coupling Buffer (or anhydrous DMF with 2-3 equivalents of a non-nucleophilic base like DIPEA).
-
Add the activated MOI-COOH solution from step 1 to the piperazine solution.
-
If using buffers, ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed at room temperature for 2 hours to overnight, monitoring by LC-MS.
-
-
Quenching and Workup:
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-20 mM to quench any unreacted NHS esters. Let it stir for 15 minutes.
-
If the reaction was performed in an organic solvent, dilute with a suitable solvent like ethyl acetate and perform aqueous washes to remove water-soluble byproducts.
-
-
Purification and Characterization:
Analytical Characterization Data
Successful conjugation should be confirmed by analytical techniques. Below is a table of expected outcomes.
| Analytical Technique | Parameter | Expected Result for Successful Conjugation |
| LC-MS | Molecular Weight | A new peak with the expected mass of [M(MOI) + M(Thalidomide-Piperazine 5-F) - M(H₂O) + H]⁺. |
| RP-HPLC | Retention Time | The product peak should have a different retention time (often longer) than the starting materials. |
| ¹H NMR | Chemical Shifts | Appearance of new signals and/or shifts in existing signals corresponding to both the MOI and the this compound moieties, confirming the formation of the new amide bond. |
| HRMS | Elemental Composition | The measured mass should be within 5 ppm of the calculated mass for the desired conjugate's chemical formula. |
Visual Guides
Workflow for Amide Coupling Reaction
Caption: General workflow for EDC/NHS-mediated conjugation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. youtube.com [youtube.com]
- 2. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. ijirmf.com [ijirmf.com]
- 10. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thalidomide-Piperazine 5-fluoride Binding to CRBN
Welcome to the technical support center for researchers focused on the interaction between thalidomide derivatives and the Cereblon (CRBN) E3 ubiquitin ligase. This resource provides targeted FAQs and troubleshooting guides to assist in your experiments aimed at enhancing the binding affinity of compounds like Thalidomide-Piperazine 5-fluoride to CRBN.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thalidomide binding to CRBN, and what role does CRBN play?
A1: Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), function by binding directly to Cereblon (CRBN).[1][2][3] CRBN serves as a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, which also includes DDB1, CUL4A, and RBX1.[3][4] The binding of an IMiD to CRBN alters the substrate specificity of the CRL4^CRBN^ complex. This creates a new binding surface that recruits proteins not normally targeted by this E3 ligase, known as "neosubstrates" (e.g., transcription factors Ikaros and Aiolos).[1][2] The recruitment of these neosubstrates leads to their ubiquitination and subsequent degradation by the proteasome.
The thalidomide molecule's glutarimide moiety is essential for this interaction, inserting into a specific hydrophobic pocket in CRBN's thalidomide-binding domain (TBD), often called the "tri-Trp pocket".[2] The phthalimide portion of the molecule is exposed on the CRBN surface, mediating the recruitment of neosubstrates.[2]
Q2: How might the piperazine and 5-fluoride modifications in "this compound" enhance binding affinity to CRBN?
-
Piperazine Moiety: Piperazine is a common linker in medicinal chemistry, particularly in the development of PROTACs where it connects the CRBN ligand to a ligand for a target protein.[5][6] In the context of a standalone CRBN ligand, the piperazine group can alter solubility and cell permeability. It also provides a vector for further chemical modification to explore interactions with surface residues on CRBN outside the primary binding pocket, potentially increasing affinity or modulating neosubstrate specificity.
-
5-Fluoride Substitution: The addition of a fluorine atom to the phthalimide ring can significantly enhance binding affinity.[7] Fluorine is highly electronegative and can engage in favorable multipolar interactions with the protein backbone, particularly with the carbonyl groups of amino acid residues.[7][8] These C-F···C=O interactions can add to the overall binding energy.[7] Furthermore, fluorination can alter the molecule's electronic properties and conformation, potentially leading to a more favorable fit within the binding pocket and influencing metabolic stability.[7][9]
Q3: What are the primary experimental techniques for measuring the binding affinity of our compound to CRBN?
A3: Several biophysical techniques are considered industry standards for quantifying protein-ligand interactions. The choice of method often depends on the required throughput, available equipment, and the specific information needed (e.g., thermodynamics vs. kinetics).[10][11]
| Technique | Principle | Key Parameters Obtained | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[10][11] | K_D_ (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[10] | "Gold standard"; provides a complete thermodynamic profile.[12] | Requires large amounts of pure protein; low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a sensor chip as the ligand flows over the immobilized protein.[11] | K_D_, k_on_ (association rate), k_off_ (dissociation rate)[12] | Real-time kinetics; high sensitivity; requires less protein than ITC. | Protein immobilization can affect activity; potential for mass transport artifacts. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization) of a fluorescently labeled molecule upon binding to a larger partner.[10] | K_D_ | High throughput; solution-based assay; requires small sample volumes. | Requires a fluorescent label; potential for assay interference from compound fluorescence.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical shifts of protein or ligand atoms upon complex formation.[14] | K_D_, binding site information | Can detect very weak interactions; provides structural details.[14] | Requires large amounts of isotope-labeled protein; low throughput; requires specialized equipment. |
Q4: What are the known binding affinities of thalidomide and its key analogs to CRBN?
A4: The binding affinities of the parent compound thalidomide and its well-known derivatives, lenalidomide and pomalidomide, have been established. These values provide a crucial benchmark for evaluating novel derivatives like this compound. The (S)-enantiomer of thalidomide generally shows a stronger binding affinity to CRBN than the (R)-enantiomer.[3][15]
| Compound | Dissociation Constant (K_D_) | Reference |
| Thalidomide | ~250 nM | [1] |
| Lenalidomide | ~178 nM | [1] |
| Pomalidomide | ~157 nM | [1] |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | [15] |
Note: K_D_ values can vary slightly between different experimental setups and conditions.
Experimental Protocols
Detailed Methodology: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[12]
Objective: To determine the binding affinity (K_D_), enthalpy (ΔH), and stoichiometry (n) of this compound binding to CRBN.
Materials:
-
Purified recombinant CRBN protein (in complex with DDB1 for stability, if necessary)
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN protein extensively against the ITC buffer to minimize buffer mismatch effects.
-
Dissolve the this compound compound in the final dialysis buffer. Ensure the final concentration of any solvent (like DMSO) is identical in both the protein and ligand solutions (typically <1-2%).
-
Determine the accurate concentrations of both protein and ligand using a reliable method (e.g., A280 for protein, NMR or mass spectrometry for the compound).
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (e.g., 19-25 injections of 1.5-2.0 µL each) at timed intervals (e.g., 150 seconds) to allow the system to return to baseline.
-
Each injection introduces a small amount of ligand into the sample cell, and the resulting heat change is measured.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change (µcal/mol) for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to calculate K_D_, ΔH, and n.
-
Troubleshooting Guides
Q: I am observing high background noise or significant non-specific binding in my assay. What should I do?
A: High background can obscure the true binding signal. Here are several steps to troubleshoot this issue:
-
Check Buffer Components: Ensure your assay buffer is optimized. Some compounds exhibit non-specific binding in low-salt conditions. Try increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl).
-
Add Detergent: Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your buffer to disrupt non-specific hydrophobic interactions.
-
Verify Protein Quality: Aggregated protein is a common cause of non-specific binding. Check protein purity and monodispersity using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[16]
-
Control for Compound Aggregation: Some organic molecules form aggregates at high concentrations. Determine the critical aggregation concentration (CAC) of your compound and work below it.
Q: My experiment shows a very low signal, or I cannot detect any binding. How can I resolve this?
A: A low or absent signal may indicate a problem with the assay components or conditions.
-
Confirm Protein Activity: Ensure your CRBN protein is correctly folded and active. If possible, test its binding with a known high-affinity ligand like pomalidomide as a positive control.[17]
-
Increase Concentrations: If the binding affinity is weaker than anticipated, you may be working at concentrations too low to detect a signal. Systematically increase the concentrations of both the protein and the ligand. Remember that in ITC, the "c-window" (c = [Protein] / K_D_) should ideally be between 10 and 1000 for a reliable measurement.
-
Optimize Assay Conditions: Binding can be sensitive to pH and temperature.[16] Perform experiments at different pH values (e.g., 6.5, 7.4, 8.0) or temperatures (e.g., 20°C, 25°C, 30°C) to find optimal conditions.
-
Check for Covalent Inhibition: If your compound is reactive, it may be covalently modifying the protein, which might not be detected by certain equilibrium-based methods. Consider using mass spectrometry to check for covalent adduct formation.
Q: My binding affinity measurements are not reproducible. What are the common causes?
A: Poor reproducibility is often due to inconsistencies in sample preparation or experimental execution.[17]
-
Inaccurate Concentrations: The most common source of error. Always use freshly prepared samples and accurately determine the concentration of the active protein and compound immediately before each experiment.
-
Buffer Mismatch: Even a small mismatch in pH or buffer components between the syringe and cell solutions can create large, erroneous heat signals in ITC. Ensure both solutions are made from the exact same buffer stock.
-
Inconsistent Sample Handling: Ensure consistent incubation times, temperatures, and handling procedures for all samples to minimize variability.[17]
-
Instrument Calibration: Regularly check the calibration and performance of your instruments (e.g., ITC, SPR) using a well-characterized binding system.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 15. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 17. swordbio.com [swordbio.com]
Technical Support Center: Stability of Thalidomide-Piperazine 5-fluoride in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Thalidomide-Piperazine 5-fluoride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate appears to be losing activity in my aqueous-based assays. What are the potential stability issues?
A1: Loss of activity is a strong indicator of compound instability. This compound is a complex molecule with several potential points of degradation in aqueous solutions. The primary concerns are the hydrolysis of the thalidomide core and oxidation of the piperazine linker. Thalidomide is known to be susceptible to hydrolysis, particularly at neutral to basic pH, leading to the opening of its glutarimide and phthalimide rings.[1][2][3][4][5] The piperazine moiety can be prone to oxidation, which can be accelerated by components in your experimental medium.
Q2: What are the likely degradation pathways for this compound in solution?
A2: The two main degradation pathways are:
-
Hydrolysis of the Thalidomide Core: The amide bonds in both the glutarimide and phthalimide rings of the thalidomide moiety are susceptible to cleavage by water, a reaction that is catalyzed by basic conditions.[2][3][4][5][6] This leads to a mixture of inactive ring-opened products.
-
Oxidation of the Piperazine Linker: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts. This can be influenced by dissolved oxygen, metal ions, or other components in the solution.[7][8][9][10]
The carbon-fluorine bond in the 5-fluoride moiety is generally very stable.[11][12] However, the overall electronic environment of the molecule can influence the stability of other functional groups.
Q3: I'm observing unexpected peaks in my LC-MS analysis of a solution containing this compound. What could these be?
A3: Unexpected peaks are likely degradation products. For the thalidomide portion, you may be observing hydrolytic products such as various phthalimidoglutaramic acids.[6] For the piperazine linker, you could be seeing oxidized forms like N-formylpiperazine or ethylenediamine.[7][9][10][13] It is also possible to have secondary degradation products if the compound has been stressed under harsh conditions.
Q4: How can I minimize the degradation of my this compound during experiments?
A4: To enhance stability, consider the following:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of the conjugate immediately before use.
-
Control pH: Maintain the pH of your solution in the acidic range (pH < 6) if your experimental conditions allow, as thalidomide is more stable at lower pH.
-
Minimize Time in Aqueous Media: Reduce the incubation time of the compound in aqueous buffers or cell culture media.
-
Solvent Choice: Use anhydrous DMSO for preparing stock solutions and minimize the final concentration of DMSO in your aqueous working solutions.
-
Temperature Control: Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. During experiments, maintain a consistent and appropriate temperature.
-
Degas Buffers: If oxidation is a concern, de-gassing your aqueous buffers to remove dissolved oxygen may be beneficial.
Q5: Could components of my cell culture medium be causing the degradation?
A5: Yes, cell culture media are complex mixtures that can contribute to compound instability. Components like serum contain enzymes that could potentially metabolize the conjugate. The slightly alkaline pH (typically around 7.4) of most culture media will promote the hydrolysis of the thalidomide moiety.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results | Degradation of the compound in solution during the experiment. | 1. Perform a stability study of the compound in your specific experimental buffer or media (see Experimental Protocols). 2. Prepare fresh stock and working solutions for each experiment. 3. Minimize the pre-incubation time of the compound in the aqueous solution. |
| Lower than expected potency (higher IC50) | The effective concentration of the active compound is decreasing over time due to degradation. | 1. Quantify the compound concentration at the beginning and end of your experiment using a stability-indicating method like HPLC-MS. 2. Consider if a more stable analog or formulation could be used. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry. 2. Conduct a forced degradation study to intentionally generate and identify potential degradants (see Experimental Protocols). |
| Complete loss of activity | The compound may have degraded prior to the experiment, or the degradation rate is very rapid under the experimental conditions. | 1. Verify the integrity of your stock solution using LC-MS. 2. Re-evaluate the storage conditions of your stock solution. 3. Perform a rapid stability assessment at shorter time points to understand the initial degradation kinetics. |
Quantitative Data on Component Stability
The following tables summarize stability data for the core components of this compound. Note that the stability of the conjugate may differ.
Table 1: Hydrolytic Stability of Thalidomide
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 6.4 | 32 | 25 - 35 hours | [14] |
| 7.4 | 37 | ~5 - 7 hours | [15] |
| >10 | Not Specified | Rapid degradation | [16] |
Table 2: Stability of 5-Fluorouracil in Solution
| Condition | Observation | Reference |
| Alkaline (0.1N NaOH, reflux 8h) | ~45% degradation | [16] |
| Acidic, Neutral, Oxidative, Photolytic | Negligible degradation | [16] |
| pH 5, 6, 7 (37°C) | Noticeable hydrolysis in acidic solutions | [17] |
Table 3: Stability of Piperazine Derivatives
| Derivative Type | Storage Condition | Observation | Reference |
| Phenyl piperazines | Room Temperature or Refrigerated (6 months) | Significant degradation, loss of parent compound | [18][19] |
| Benzyl piperazines | All conditions (12 months) | More stable than phenyl piperazines | [18][19] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Buffer
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired experimental buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Spike the stock solution into the pre-warmed (37°C) experimental buffer to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating LC-MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent.
-
Stress Conditions (as per ICH guidelines Q1A(R2)) :[14][20][21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating LC-MS/MS method.
-
-
Data Evaluation:
-
Characterize the degradation products using their mass-to-charge ratios and fragmentation patterns.
-
Determine the percentage of degradation for each stress condition.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing compound stability in solution.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of thalidomide: the spontaneous hydrolysis of thalidomide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Thalidomide-Piperazine 5-fluoride (TP-5F)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hypothetical molecule, Thalidomide-Piperazine 5-fluoride (TP-5F). This molecule is conceptualized as a bifunctional agent comprising a thalidomide analog for Cereblon (CRBN) binding, a piperazine linker, and a 5-fluorouracil (5-FU) cytotoxic payload. The guidance below is based on the known off-target effects of these individual moieties.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for TP-5F?
A1: The intended mechanism of TP-5F is to function as a targeted protein degrader. The thalidomide moiety is designed to bind to the Cereblon (CRBN) E3 ubiquitin ligase, redirecting it to ubiquitinate and degrade a specific protein of interest (POI), leading to its proteasomal degradation. The 5-fluorouracil (5-FU) component is a cytotoxic agent that inhibits thymidylate synthase, disrupting DNA replication and repair in target cells.
Q2: My cells are showing toxicity, but my target protein is not being degraded. What could be the cause?
A2: This issue can arise from several off-target effects:
-
CRBN-Mediated Off-Target Degradation: The thalidomide component can induce the degradation of endogenous "neosubstrates" of Cereblon, some of which may be essential for cell survival.[1][2] This is a known effect of thalidomide and its analogs, which function as "molecular glues".[3]
-
5-FU Cytotoxicity: The 5-fluorouracil moiety has its own potent cytotoxic effects by inhibiting DNA synthesis.[4][5] This activity is independent of protein degradation and may be the primary cause of the observed cell death.
-
Piperazine-Related Off-Target Effects: Phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), and the piperazine scaffold can contribute to cardiotoxicity through hERG channel inhibition.[6]
Q3: I am observing the degradation of proteins other than my intended target. Why is this happening?
A3: This is a classic off-target effect of thalidomide-based molecules. By binding to CRBN, TP-5F can create a new surface that recruits proteins for degradation that are not the intended target.[1] These unintended targets are called neosubstrates. Small changes in the chemical structure can significantly alter which neosubstrates are degraded.[1] Common neosubstrates for thalidomide and its analogs include IKZF1, IKZF3, GSPT1, CK1α, and SALL4.[2][7]
Q4: What are the known off-target neosubstrates of the thalidomide moiety?
A4: The thalidomide moiety can induce the degradation of several well-characterized proteins, often referred to as Cereblon neosubstrates. The degradation of these proteins can have significant biological consequences, including the known teratogenic effects of thalidomide, which are linked to the degradation of the transcription factor SALL4.[2][8]
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity.
-
Possible Cause 1: 5-FU Activity. The inherent cytotoxicity of the 5-FU component may be too high for the experimental system.
-
Troubleshooting Step: Perform a dose-response curve to determine the concentration at which 5-FU alone induces cytotoxicity. Compare this to the dose-response curve of TP-5F.
-
-
Possible Cause 2: Degradation of an essential off-target neosubstrate.
-
Troubleshooting Step: Use Western blotting or proteomics to check for the degradation of known essential neosubstrates like GSPT1 or CK1α.[2]
-
-
Possible Cause 3: Piperazine-mediated off-target effects.
-
Troubleshooting Step: If available, test a control molecule that contains the piperazine linker but lacks the thalidomide and 5-FU moieties to assess its baseline toxicity.
-
Issue 2: Degradation of off-target proteins is confounding my results.
-
Possible Cause: Promiscuous activity of the thalidomide analog. The specific structure of the thalidomide moiety in TP-5F may have a broad neosubstrate profile.
-
Troubleshooting Step 1: Perform a global proteomics experiment (e.g., TMT-MS) to identify all proteins degraded upon treatment with TP-5F. This can help identify the specific off-targets.[1]
-
Troubleshooting Step 2: To confirm that the degradation is CRBN-dependent, repeat the experiment in a CRBN knockout or knockdown cell line. The degradation of neosubstrates should be abrogated in the absence of CRBN.
-
Troubleshooting Step 3: Test the thalidomide moiety alone (without the 5-FU and piperazine linker) to profile its specific neosubstrate degradation activity.
-
Quantitative Data on Off-Target Effects
The following table summarizes known off-target neosubstrates of thalidomide analogs and their associated biological effects.
| Neosubstrate | Associated Off-Target Effect | Biological Context | Reference |
| SALL4 | Teratogenicity | A transcription factor crucial for embryonic development. Its degradation is linked to limb deformities. | [2][8] |
| IKZF1 (Ikaros) | Immunomodulation | A lymphoid transcription factor. Its degradation is part of the therapeutic effect in multiple myeloma. | [1][2] |
| IKZF3 (Aiolos) | Immunomodulation | A lymphoid transcription factor, similar to IKZF1. | [2] |
| GSPT1 | Potential Cytotoxicity | A translation termination factor. Its degradation can lead to cell cycle arrest and apoptosis. | [2] |
| CK1α (CSNK1A1) | Hematopoietic Effects | A kinase involved in various cellular processes. Its degradation is linked to therapeutic effects in myelodysplastic syndromes. | [1][2] |
| RAB28 | Unclear | A small GTPase that has been identified as a frequent neosubstrate in proteomic screens. | [1] |
Experimental Protocols
Protocol 1: Western Blot for Off-Target Neosubstrate Degradation
-
Cell Treatment: Plate cells (e.g., HEK293T, MM.1S) at an appropriate density. Treat with a dose range of TP-5F, a vehicle control, and a positive control (e.g., pomalidomide) for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against known neosubstrates (e.g., anti-SALL4, anti-IKZF1, anti-GSPT1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Global Proteomics to Identify Novel Off-Targets
-
Sample Preparation: Treat cells with TP-5F or vehicle control for 24 hours. Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different conditions with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins across all conditions. Proteins that show a significant decrease in abundance only in the TP-5F treated sample are potential off-target neosubstrates.[1]
Visualizations
Signaling Pathways and Mechanisms
Caption: Off-target protein degradation via the thalidomide moiety of TP-5F.
Caption: Off-target cytotoxicity mechanism of the 5-fluorouracil (5-FU) moiety.
Experimental Workflow
Caption: Logical workflow for troubleshooting off-target effects of TP-5F.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
Cell permeability optimization for Thalidomide-Piperazine 5-fluoride
Technical Support Center: Thalidomide-Piperazine 5-fluoride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the cell permeability of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and experimental design for this compound.
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on the general characteristics of thalidomide and its derivatives, it is recommended to start with Dimethyl Sulfoxide (DMSO) for creating stock solutions. For aqueous-based assays, subsequent dilutions should be made carefully, keeping the final DMSO concentration below 0.5% to minimize solvent-induced cytotoxicity.
Q2: Why am I observing low permeability in my initial screens?
A2: Low permeability can stem from several factors. The parent thalidomide molecule has known issues with aqueous solubility, which can be a rate-limiting step for permeability. The addition of the piperazine and 5-fluoride moieties is intended to modulate these properties, but optimization may still be required. Refer to the "Troubleshooting Guide" below for specific steps to address this.
Q3: How does the 5-fluoride substitution potentially impact the compound's properties?
A3: Fluorine substitution is a common strategy in medicinal chemistry. The 5-fluoride on the piperazine ring can influence the compound's lipophilicity, metabolic stability, and pKa. This may alter its ability to cross cell membranes and interact with efflux transporters.
Q4: What is the expected mechanism of action for this compound?
A4: Thalidomide and its analogues typically function as "molecular glues," binding to the E3 ubiquitin ligase Cereblon (CRBN). This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your cell permeability experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Apparent Permeability (Papp) in PAMPA Assay | 1. Poor aqueous solubility leading to low compound concentration at the membrane interface.2. Compound precipitation in the assay buffer.3. Strong binding to the filter plate material. | 1. Incorporate co-solvents or cyclodextrins in the buffer to improve solubility.2. Visually inspect wells for precipitation and adjust the compound concentration.3. Test different types of PAMPA plates (e.g., different lipid compositions). |
| High Efflux Ratio in Caco-2 Assay | 1. The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | 1. Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp) to confirm transporter involvement. |
| Inconsistent Permeability Results Across Replicates | 1. Inconsistent cell monolayer integrity in Caco-2 assays.2. Issues with compound dilution and preparation.3. Pipetting errors. | 1. Measure the Transepithelial Electrical Resistance (TEER) of each monolayer before and after the experiment to ensure integrity.2. Prepare fresh stock solutions and perform serial dilutions accurately.3. Use calibrated pipettes and ensure proper technique. |
| Observed Cytotoxicity During Permeability Assay | 1. The compound exhibits cytotoxic effects at the tested concentrations.2. The final solvent concentration (e.g., DMSO) is too high. | 1. Conduct a preliminary cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.2. Ensure the final DMSO or other solvent concentration is well below toxic levels (typically <0.5%). |
Experimental Protocols
Below are detailed protocols for standard cell permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Donor Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM).
-
Hydrate the PAMPA Plate: Add 180 µL of buffer to each well of the acceptor plate. Pre-coat the filter membrane of the donor plate with 5 µL of a synthetic lipid solution (e.g., 1% lecithin in dodecane) and carefully place it onto the acceptor plate.
-
Start the Assay: Add 180 µL of the donor solution to each well of the donor plate.
-
Incubation: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure their integrity. Values should be consistent and above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Prepare Test Compound Solution: Dilute the stock solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final concentration.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations: Diagrams and Workflows
Signaling Pathway
Technical Support Center: Thalidomide-Piperazine 5-fluoride
This guide provides troubleshooting and frequently asked questions for researchers working with Thalidomide-Piperazine 5-fluoride, focusing on preventing its chemical degradation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most likely chemical degradation pathways for my this compound compound?
A1: Based on its structural motifs, the compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The thalidomide core contains two imide bonds, particularly in the glutarimide ring, which are prone to cleavage in the presence of water. This non-enzymatic hydrolysis is a major route of thalidomide degradation and can occur under physiological pH.[1][2][3]
-
Oxidation: The piperazine ring is a common site for oxidative degradation in pharmaceuticals.[4][5] Oxidation can lead to the formation of N-oxides and other degradation products, especially in the presence of oxygen, metal ions, or peroxides.[4][6]
The fluorine substitution and the carbon-fluorine bond are generally very strong and enhance metabolic stability, making them less likely to be a primary point of chemical degradation under typical experimental conditions.[7][8][9]
Q2: My compound appears to be degrading in aqueous solution. What is the likely cause and how can I prevent it?
A2: The most probable cause is hydrolysis of the thalidomide core, which is accelerated in aqueous solutions, especially at neutral to alkaline pH.[2]
Prevention Strategies:
-
pH Control: Maintain the pH of your solution in the acidic range (pH 2-5) to minimize hydrolytic cleavage of the imide rings.
-
Solvent Choice: Whenever possible, use aprotic organic solvents (e.g., DMSO, DMF) for stock solutions. Minimize the time the compound spends in aqueous buffers.
-
Temperature: Perform experiments at the lowest practical temperature, as hydrolysis is temperature-dependent.[2] Store aqueous solutions on ice and prepare them fresh before use.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my compound. How can I confirm these are degradation products?
A3: The appearance of new, smaller peaks, often with a corresponding decrease in the main compound's peak area, strongly suggests degradation. To confirm, you should perform a forced degradation study.[10] This involves intentionally exposing your compound to stress conditions to generate potential degradation products and confirm that your analytical method can resolve them.
Q4: What are the recommended storage conditions for solid and solution forms of this compound?
A4:
-
Solid Form: Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.
-
Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and used immediately.
Troubleshooting Guide
This section addresses specific problems you may encounter.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant loss of active compound in cell culture media over 24-48 hours. | Hydrolysis: The compound is degrading in the aqueous, near-neutral pH (7.2-7.4) of the cell culture media. | • Reduce the incubation time if experimentally feasible.• Consider a dose-response experiment with a shorter time point.• Replenish the compound with fresh media at regular intervals for longer experiments. |
| Appearance of new peaks in HPLC chromatogram after sample preparation. | Oxidation: Trace peroxides in solvents (e.g., THF, ether) or exposure to air and light during sample handling can cause oxidation of the piperazine ring. | • Use fresh, high-purity (HPLC-grade) solvents.• Sparge aqueous buffers with nitrogen or argon to remove dissolved oxygen.• Minimize the sample's exposure to light by using amber vials. |
| Inconsistent results in biological assays. | Degradation: The compound may be degrading at different rates between experiments due to minor variations in pH, temperature, or incubation time. | • Strictly control all experimental parameters.• Prepare all solutions fresh from a validated frozen stock immediately before each experiment.• Include a positive control with a known stable compound to ensure assay consistency. |
Key Experiments & Protocols
Protocol 1: Forced Degradation Study
This study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12][13]
Stress Conditions for Forced Degradation
| Stress Condition | Typical Protocol | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8-24 hours | To induce degradation via acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | To induce degradation via base-catalyzed hydrolysis (expected to be rapid). |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify products of oxidative degradation.[12][14] |
| Thermal | Solid compound at 80°C for 48 hours | To assess the stability of the solid form at elevated temperatures. |
| Photolytic | Solution exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | To assess light sensitivity (photostability).[12] |
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Aliquot the solution into separate vials for each stress condition.
-
Expose the samples to the conditions outlined in the table above. Include a control sample protected from stress.
-
At specified time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13][15][16]
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, scan for optimal wavelength (e.g., 254 nm or 280 nm).
-
Column Temperature: 30°C.
Workflow:
-
Inject a standard solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Verify that all degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).
-
Optimize the gradient, flow rate, and mobile phase composition as needed to improve separation.[17][18]
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
Visualizations
Caption: Workflow for investigating and mitigating compound degradation.
Caption: Primary chemical degradation routes for the target compound.
Caption: Thalidomide's mechanism via Cereblon-mediated protein degradation.[19][20][21]
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. scispace.com [scispace.com]
- 14. ijisrt.com [ijisrt.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices – Pharma Stability [pharmastability.com]
- 17. web.vscht.cz [web.vscht.cz]
- 18. pharmtech.com [pharmtech.com]
- 19. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 21. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Thalidomide-Piperazine 5-fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thalidomide-Piperazine 5-fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before purifying this compound?
A1: Before beginning purification, it is crucial to assess the stability of your compound. You can test for stability on silica gel by spotting your crude material on a TLC plate, letting it sit for a period, and then eluting it to see if any degradation has occurred.[1] Additionally, understanding the physicochemical properties of this compound, such as its solubility and potential for chirality, is essential.[2][3] Thalidomide itself is a racemic mixture, and its enantiomers can have different biological activities and solubilities.[3][4][5][6]
Q2: My compound appears to be degrading during purification. What are the common causes and how can I mitigate this?
A2: Decomposition of fluorinated compounds can be triggered by excessive heat, moisture, air exposure, or incompatibility with the purification medium like silica gel.[7] To minimize degradation, consider using milder purification techniques. It is also important to ensure all solvents and equipment are thoroughly dry and to perform the purification under an inert atmosphere, such as nitrogen or argon.[7]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective methods for determining the purity of thalidomide and its analogs.[8][9] These techniques offer high sensitivity and specificity, allowing for accurate quantification and identification of the target compound and any impurities.[8][9]
Q4: I am observing poor separation of my product from impurities during column chromatography. What should I do?
A4: Poor separation can result from several factors. If your compound has a high Rf value even in a non-polar solvent system, you might consider alternative purification methods like crystallization if it's a solid, or distillation for larger scale reactions.[1] If chromatography is necessary, you can try using a more efficient fractionating column or optimizing the heating rate for better separation.[7] For compounds that are unstable on silica, using deactivated silica gel or alternative stationary phases like alumina or florisil can be beneficial.[1]
Q5: How can I improve the recovery of my purified product?
A5: Low recovery can be due to using too much solvent during recrystallization or the product having some solubility in the cold solvent.[7] To maximize yield, use a minimal amount of hot solvent for dissolution and ensure the solution is thoroughly cooled before filtering.[7] Washing the collected crystals with a minimal amount of ice-cold solvent can also help improve recovery.[7]
Troubleshooting Guides
Column Chromatography Issues
This guide addresses common problems encountered during the purification of this compound using column chromatography.
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point for fluorinated compounds can be a mixture of hexanes and ethyl acetate.[10] |
| Overloading the column. | Use an appropriate amount of crude material for the column size. | |
| Column packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using reverse-phase silica.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate.[1] Consider using deactivated silica or an alternative stationary phase like alumina.[1] | |
| The compound is eluting too quickly. | The solvent system is too polar. | Decrease the polarity of the eluent to achieve a target Rf value of 0.2-0.3 on TLC. |
| Fractions are contaminated with an unknown impurity. | The impurity may be co-eluting with the product. | Try a different solvent system or a different stationary phase. |
| The compound may be degrading into the impurity during chromatography. | Confirm compound stability.[1] Use milder purification conditions.[7] |
Recrystallization Issues
This guide provides troubleshooting for the purification of solid this compound by recrystallization.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated enough. | Reduce the volume of the solvent by evaporation.[7] |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a mixture of solvents. Add a seed crystal to induce crystallization.[7] Cool the solution to a lower temperature.[7] | |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound.[7] |
| The compound has some solubility in the cold solvent. | Ensure the solution is thoroughly cooled before filtering.[7] Wash the collected crystals with a minimal amount of ice-cold solvent.[7] | |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | Consider a preliminary purification step like passing through a short plug of silica gel. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).[10]
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.[10]
-
Elution: Begin eluting the column with the solvent system, gradually increasing the polarity if necessary. Collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]
General Protocol for HPLC Analysis of Thalidomide Analogs
This protocol is based on methods developed for thalidomide and may need optimization for this compound.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol-acetonitrile-formic acid).[9] Prepare calibration standards and quality control samples by diluting the stock solution.[9]
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate or 10 mM ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: A flow rate of around 0.9-1.0 ml/min is often used.[9]
-
Detection: UV detection at a wavelength of approximately 295 nm is suitable for thalidomide and its analogs.[8]
-
-
Injection and Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by integrating the peak areas.
Data Presentation
HPLC and LC-MS/MS Conditions for Thalidomide Analysis
| Parameter | HPLC Method[8] | LC-MS/MS Method[9] |
| Column | Not specified | TC-C18 |
| Mobile Phase | 0.01 M aqueous potassium dihydrogen phosphate containing 21% (V/V) acetonitrile and 4.5 mM Heptane sulfonic acid, adjusted to pH 2.3 | methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) |
| Flow Rate | Not specified | 0.9 ml/min |
| Detection | UV at 295 nm | Positive electrospray ionization (ESI) MS/MS |
| Internal Standard | Ciprofloxacin | Temozolomide |
| Linearity Range | Not specified | 2–1500 ng/ml |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. This compound [myskinrecipes.com]
- 3. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 4. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Thalidomide-Piperazine 5-fluoride and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of a potent and selective E3 ligase ligand is paramount to the successful development of novel therapeutics, particularly proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a key target for inducing the degradation of pathogenic proteins. This guide provides a comprehensive comparison of Thalidomide-Piperazine 5-fluoride with other prominent CRBN ligands: Lenalidomide, Pomalidomide, and Iberdomide. The comparative analysis is based on available experimental data on their binding affinities to CRBN, their efficiency in degrading key neosubstrates, and their selectivity profiles.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CRBN ligands, often referred to as molecular glues, function by binding to CRBN and inducing a novel protein-protein interaction between CRBN and a "neosubstrate," a protein that is not endogenously recognized by the E3 ligase complex. This ternary complex formation leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. This mechanism is central to the therapeutic effects of immunomodulatory imide drugs (IMiDs) and is harnessed in the design of PROTACs to degrade specific proteins of interest.
Quantitative Comparison of CRBN Ligands
The efficacy of a CRBN ligand is determined by several key parameters, including its binding affinity to CRBN and its ability to induce the degradation of neosubstrates. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: CRBN Binding Affinity
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM[1] | ~30 µM | Competitive Binding |
| Lenalidomide | ~178 nM[1] | ~3 µM | Competitive Binding |
| Pomalidomide | ~157 nM[1] | ~3 µM | Competitive Binding |
| Iberdomide | Not Publicly Available | ~150 nM | Competitive Binding |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Table 2: Neosubstrate Degradation Efficiency (IKZF1)
| Ligand | DC50 (IKZF1) | Dmax (IKZF1) | Cell Line |
| Lenalidomide | Data not available | Data not available | MM.1S |
| Pomalidomide | Data not available | Data not available | MM.1S |
| Iberdomide | More potent than Pomalidomide | Higher than Pomalidomide | MM.1S |
| This compound | Data not available | Data not available | Not Applicable |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable. While specific DC50 and Dmax values for IKZF1 are not consistently reported across the literature for all compounds in a directly comparable manner, qualitative statements indicate that iberdomide is a more potent degrader of Ikaros (IKZF1) and Aiolos (IKZF3) than pomalidomide.
Selectivity Profile
A critical aspect of CRBN ligand performance is its selectivity in inducing the degradation of specific neosubstrates. While the primary therapeutic targets for immunomodulatory drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2], off-target degradation of other proteins, such as SALL4, has been linked to adverse effects. The chemical structure of the CRBN ligand can significantly influence its neosubstrate selectivity profile. Modifications to the thalidomide scaffold are being explored to develop ligands with improved selectivity for desired targets while minimizing off-target effects. Comprehensive head-to-head quantitative proteomic studies are required for a definitive comparative assessment of the selectivity of these ligands.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize CRBN ligands.
CRBN Binding Affinity Assay (Competitive TR-FRET)
This assay quantitatively determines the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled tracer from the CRBN binding pocket.
Materials:
-
Recombinant human CRBN protein (tagged, e.g., His-tag)
-
Fluorescently labeled CRBN tracer (e.g., BODIPY-lenalidomide)
-
Terbium-conjugated anti-His antibody
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (this compound, Lenalidomide, Pomalidomide, Iberdomide)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the recombinant CRBN protein and the terbium-conjugated anti-His antibody. Incubate for 60 minutes at room temperature.
-
Add the fluorescently labeled CRBN tracer to all wells.
-
Add the serially diluted test compounds or vehicle control to the appropriate wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the values against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
Neosubstrate Degradation Assay (Western Blot)
This assay assesses the ability of a CRBN ligand to induce the degradation of a specific neosubstrate, such as IKZF1, in a cellular context.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MM.1S cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities and normalize the IKZF1 levels to the loading control.
-
Plot the percentage of remaining IKZF1 against the logarithm of the compound concentration to determine the DC50 and Dmax values.
Conclusion
The landscape of CRBN ligands for targeted protein degradation is continuously evolving. While thalidomide laid the groundwork, its derivatives Lenalidomide and Pomalidomide offer improved binding affinities. Iberdomide represents a further advancement with significantly enhanced potency in both CRBN binding and neosubstrate degradation. This compound, as a representative of fluorinated thalidomide analogs, holds the potential for favorable binding characteristics, although specific quantitative data remains to be fully disclosed. The choice of a CRBN ligand for a specific therapeutic application will depend on a careful evaluation of its potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of existing and novel CRBN ligands, facilitating the development of the next generation of targeted protein degraders.
References
A Comparative Guide to Thalidomide-Piperazine 5-fluoride and Pomalidomide for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the efficacy, selectivity, and safety of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two Cereblon (CRBN) E3 ligase ligands: Thalidomide-Piperazine 5-fluoride and pomalidomide. By examining their performance, underlying mechanisms, and experimental considerations, this document aims to inform the rational design of next-generation protein degraders.
Introduction: The Central Role of the E3 Ligase Ligand
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Thalidomide and its analogues, including pomalidomide, are well-established ligands for the CRBN E3 ligase and are widely used in PROTAC design.[1][2] This guide focuses on a comparative analysis of pomalidomide and a specific functionalized thalidomide derivative, this compound, in the context of their application in PROTACs.
Mechanism of Action: Hijacking the CRBN E3 Ligase
Both pomalidomide and this compound-based PROTACs function by recruiting the CRBN E3 ligase to a specific target protein. The core mechanism involves the formation of a ternary complex, which brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin and subsequent degradation.
Comparative Performance Analysis
A direct, head-to-head comparison of PROTACs constructed with this compound versus pomalidomide against the same target protein is not extensively available in the public literature. However, a comparative analysis can be inferred from the intrinsic properties of the parent molecules and available data on similarly modified PROTACs.
Binding Affinity to CRBN
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[3][4] This stronger binding can lead to more efficient formation of the ternary complex, which often translates to more potent protein degradation.[4][5]
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM[4][6] |
| Lenalidomide | ~178 nM[6] |
| Thalidomide | ~250 nM[4][6] |
Table 1: Comparison of CRBN Binding Affinities. This data suggests that pomalidomide-based PROTACs may have an initial advantage in forming the crucial ternary complex.
On-Target Degradation Potency
While direct comparative data is limited, we can examine representative data for PROTACs derived from each class of ligand.
Thalidomide 5-fluoride-based PROTAC:
A PROTAC utilizing a thalidomide 5-fluoride moiety has been developed to target IRAK4. The reported data indicates dose-dependent degradation of IRAK4 in OCI-LY-10 cells.[7]
| PROTAC Concentration | IRAK4 Degradation in OCI-LY-10 cells |
| 0.01 µM | <20% |
| 0.1 µM | >20-50% |
| 1 µM | >50% |
Table 2: Performance of a Thalidomide 5-fluoride-based IRAK4 PROTAC. [7]
Pomalidomide C5-substituted PROTAC:
Modification at the C5 position of pomalidomide is a key strategy to enhance on-target potency and reduce off-target effects.[4][8] Data for an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC with a C5 modification demonstrates potent degradation.
| PROTAC | Target | Cell Line | DC50 | Dmax | Off-target ZFP91 Degradation |
| C5-alkyne modified | ALK | SU-DHL-1 | 5 nM | >90% | Reduced |
| C4-substituted | ALK | SU-DHL-1 | 25 nM | >90% | Significant |
Table 3: Representative data for a C5-modified pomalidomide-based ALK PROTAC. [8] This data highlights the potential for C5-functionalization to improve on-target activity.
Off-Target Effects and Selectivity
A significant challenge with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger (ZF) proteins.[8][9] This is an inherent activity of the pomalidomide moiety.[9] However, research has shown that substitution at the C5 position of the pomalidomide phthalimide ring can sterically hinder interactions with ZF proteins without compromising CRBN recruitment, thus improving the selectivity profile.[4][8]
The off-target profile of this compound is less characterized in publicly available literature. While thalidomide itself has a different neosubstrate profile than pomalidomide, the addition of the piperazine and fluoride groups will influence its interactions.[10] Fluorination of thalidomide derivatives has been shown to affect neosubstrate degradation.[11] Further studies are required to fully elucidate the off-target effects of this specific ligand.
Experimental Protocols
The development and evaluation of PROTACs involve a series of well-defined experimental procedures.
PROTAC Synthesis
The synthesis of a PROTAC using either this compound or a pomalidomide derivative typically involves the conjugation of the E3 ligase ligand to a linker, which is then coupled to the POI-binding ligand. For pomalidomide-C5-azide, a common strategy is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This compound provides a terminal piperazine for further chemical modifications.
Western Blot for Protein Degradation
This is the primary assay to confirm and quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[12][13]
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot for Ubiquitin: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitin smears in the PROTAC-treated sample (and further accumulation in the co-treated sample) indicates ubiquitination of the target protein.
Conclusion and Future Directions
The choice between this compound and pomalidomide as a CRBN ligand for PROTAC development is nuanced and depends on the specific goals of the research.
-
Pomalidomide offers the advantage of higher intrinsic binding affinity to CRBN, which can lead to more potent PROTACs. However, its propensity for off-target degradation of zinc finger proteins is a significant consideration. The development of C5-substituted pomalidomide analogues is a promising strategy to mitigate these off-target effects while maintaining or even enhancing on-target potency.
-
This compound represents a pre-functionalized thalidomide derivative that can be readily incorporated into PROTACs. While based on a lower-affinity CRBN binder, the specific modifications may offer a different selectivity profile and potentially fewer off-target effects compared to unsubstituted pomalidomide. However, more extensive characterization of its performance and selectivity is needed.
Future research should focus on direct, head-to-head comparisons of PROTACs constructed with these and other novel E3 ligase ligands against the same panel of target proteins. Comprehensive proteomic studies will be crucial to fully understand their selectivity and off-target profiles. Ultimately, the optimal E3 ligase ligand will be one that balances high on-target degradation potency with a clean off-target profile, leading to safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the antiangiogenic mechanisms of fluorinated thalidomide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
A Comparative Guide to the Cereblon Binding of Thalidomide-Piperazine 5-fluoride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the Cereblon (CRBN) binding properties of Thalidomide-Piperazine 5-fluoride, a key E3 ligase ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide leverages data from closely related and structurally similar fluorinated thalidomide analogs to provide a robust comparative analysis. The binding affinities of foundational immunomodulatory drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—are included as benchmarks.
Quantitative Binding Data Summary
The following table summarizes the CRBN binding affinities for thalidomide and a selection of its derivatives. The inclusion of fluorinated analogs provides a valuable proxy for estimating the binding characteristics of this compound. It is established that fluorination can influence CRBN binding affinity.[1] The glutarimide moiety is primarily responsible for docking into a hydrophobic pocket of CRBN, and modifications at the phthalimide ring, such as the piperazine linker, are generally not expected to drastically alter this primary binding interaction.[2][3]
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Notes |
| This compound | Not Publicly Available | - | A derivative of thalidomide for PROTAC synthesis.[4][5] |
| Thalidomide | ~250 nM (Kd) | Not Specified | Baseline immunomodulatory drug.[3][6] |
| (S)-thalidomide | - | Competitive Elution Assay | Exhibits ~10-fold stronger binding than the (R)-enantiomer.[7][8] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | Binds more strongly than thalidomide.[3][6] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | Binds more strongly than thalidomide.[3][6] |
| Tetrafluorinated Thalidomide Analog (Gu3408) | 0.9 ± 0.1 µM (Ki) | Microscale Thermophoresis (MST) | Demonstrates the impact of fluorination on binding. |
| Tetrafluorinated Thalidomide Analog (3364) | 0.4 ± 0.1 µM (Ki) | Microscale Thermophoresis (MST) | Another example of a fluorinated analog's binding affinity. |
Experimental Protocols for CRBN Binding Validation
Accurate determination of binding affinity is critical for the development of effective CRBN-recruiting molecules. The following are detailed methodologies for key experiments commonly employed to validate the interaction between small molecules and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (CRBN). The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation: Purified recombinant human CRBN-DDB1 complex is dialyzed into a suitable ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The ligand is dissolved in the same buffer.
-
Instrument Setup: The sample cell is filled with the CRBN solution, and the titration syringe is loaded with the ligand solution.
-
Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.
-
Data Acquisition: The heat change after each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data on the association and dissociation of a ligand and its analyte.
Principle: One of the binding partners (e.g., CRBN) is immobilized on a sensor chip. The other partner (e.g., a thalidomide derivative) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and purified recombinant CRBN is immobilized onto the surface.
-
Binding Analysis: A series of concentrations of the thalidomide analog are injected over the sensor surface. The association and dissociation phases are monitored in real-time.
-
Regeneration: After each binding cycle, the sensor surface is regenerated using a suitable buffer to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Competitive Binding Assay (Fluorescence Polarization)
Competitive binding assays are high-throughput methods used to determine the affinity of a test compound by measuring its ability to displace a known fluorescently labeled ligand from the target protein.
Principle: A fluorescently labeled tracer molecule that binds to CRBN is used. When the tracer is bound to the larger CRBN protein, its rotation is slowed, resulting in a high fluorescence polarization (FP) signal. When an unlabeled competitor compound displaces the tracer, the free tracer tumbles more rapidly, leading to a decrease in the FP signal.
Methodology:
-
Reagent Preparation: Solutions of purified CRBN, a fluorescently labeled CRBN ligand (tracer), and the unlabeled test compound (e.g., this compound) are prepared in an appropriate assay buffer.
-
Assay Setup: A fixed concentration of CRBN and the fluorescent tracer are incubated together in a microplate.
-
Competition: A serial dilution of the test compound is added to the wells.
-
Measurement: After an incubation period to reach equilibrium, the fluorescence polarization is measured using a plate reader.
-
Data Analysis: The FP signal is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the bound tracer, is determined from the resulting dose-response curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizing the Molecular Mechanism and Experimental Process
To further elucidate the context of CRBN binding and its experimental validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation via CRBN.
Caption: A typical workflow for validating the binding of a compound to CRBN.
References
- 1. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Analysis of Thalidomide-Based Ligands in Complex with Cereblon (CRBN)
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available structural and quantitative binding data for the specific compound "Thalidomide-Piperazine 5-fluoride" in complex with Cereblon (CRBN) is limited. This guide provides a comprehensive comparison of the well-characterized parent molecule, thalidomide, and its key derivatives, lenalidomide and pomalidomide, which serve as a foundational reference for understanding the binding of related compounds to CRBN. The principles, experimental protocols, and signaling pathways described herein are directly applicable to the study of novel thalidomide analogs.
Introduction
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention for their therapeutic efficacy in treating various cancers, particularly multiple myeloma.[1][2] Their mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby modulating its substrate specificity.[1][2] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] The recruitment of CRBN by thalidomide-based ligands has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins of interest.[3] "this compound" is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a linker for use in PROTAC technology.[3] Understanding the structural basis of the interaction between thalidomide-based ligands and CRBN is crucial for the rational design of more potent and selective therapeutics.
Comparative Analysis of CRBN Ligand Binding
The binding affinities of thalidomide and its derivatives to CRBN have been determined using various biophysical techniques. The following table summarizes key quantitative data for these interactions.
| Ligand | Binding Affinity (Kd) to CRBN | Neosubstrates Degraded | Key Structural Features |
| Thalidomide | ~250 nM[4] | IKZF1, IKZF3 (less efficient)[5] | Glutarimide ring inserts into a hydrophobic pocket in CRBN. Phthalimide ring is solvent-exposed. |
| Lenalidomide | ~178 nM[4] | IKZF1, IKZF3, CK1α[1][6] | Addition of an amino group at the 4-position of the phthalimide ring. |
| Pomalidomide | ~157 nM[4] | IKZF1, IKZF3[1] | Similar to lenalidomide with an amino group at the 4-position and a carbonyl group on the phthalimide ring. |
| This compound | Data not publicly available | Data not publicly available | Features a piperazine group and a fluorine atom on the phthalimide ring, intended for linker attachment in PROTACs.[2][7] |
Signaling Pathway and Experimental Workflow
The interaction of thalidomide-based ligands with CRBN initiates a cascade of events leading to the degradation of specific target proteins. The following diagram illustrates this signaling pathway.
Caption: CRBN-mediated protein degradation pathway initiated by thalidomide-based ligands.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of ligand-CRBN interactions. Below are protocols for key experiments.
X-ray Crystallography of CRBN-Ligand Complexes
This protocol outlines the general steps for determining the crystal structure of a CRBN-ligand complex.
-
Protein Expression and Purification:
-
Crystallization:
-
The purified protein-ligand complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens.
-
Crystals are grown by mixing the protein-ligand solution with the reservoir solution.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known structure of CRBN-DDB1 as a search model.
-
The ligand is manually fitted into the electron density map, and the structure is refined.
-
Biophysical Binding Assays
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Purified CRBN (or its thalidomide-binding domain) is dialyzed extensively against the desired buffer. The ligand is dissolved in the final dialysis buffer.
-
The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.
-
-
Titration:
-
The ligand is injected into the protein solution in small, sequential aliquots.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Immobilization:
-
Recombinant CRBN is immobilized on the surface of a sensor chip.
-
-
Binding Measurement:
-
A solution containing the ligand at various concentrations is flowed over the chip surface to measure association.
-
A buffer solution without the ligand is then flowed over the chip to measure dissociation.
-
-
Data Analysis:
-
The changes in the SPR signal are monitored in real-time.
-
The resulting sensorgrams are fitted to a kinetic model to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.
-
3. Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
-
Sample Preparation:
-
One of the binding partners (typically the protein) is fluorescently labeled.
-
A serial dilution of the unlabeled ligand is prepared.
-
-
Measurement:
-
The labeled protein and the ligand dilutions are mixed and loaded into capillaries.
-
An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled molecule is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The data are fitted to a binding equation to determine the Kd.
-
Conclusion
The structural and biophysical characterization of the interaction between thalidomide-based ligands and CRBN is fundamental to the development of novel therapeutics, including PROTACs. While specific data for "this compound" is not yet in the public domain, the established knowledge of thalidomide, lenalidomide, and pomalidomide provides a robust framework for its evaluation. The experimental protocols detailed in this guide offer a clear path for researchers to perform comparative analyses and to elucidate the structural and functional consequences of novel modifications to the thalidomide scaffold. Such studies will undoubtedly accelerate the design of next-generation CRBN-recruiting therapeutics with improved potency and selectivity.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing Thalidomide-Based Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that employ thalidomide and its derivatives, such as Thalidomide-Piperazine 5-fluoride, to recruit the E3 ubiquitin ligase Cereblon (CRBN). We will objectively compare the performance of these PROTACs with alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are a prominent class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By inducing the formation of a ternary complex between the POI, the PROTAC, and CRBN, the POI is polyubiquitinated and subsequently degraded by the proteasome.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand, streamlining the synthesis of PROTACs.[1][2]
Mechanism of Action: The CRL4-CRBN Pathway
Thalidomide-based PROTACs operate by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, inducing a conformational change that creates a new binding surface for the POI, which is tethered to the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.
Figure 1. Mechanism of thalidomide-based PROTACs.
Performance Comparison: Thalidomide-Based vs. VHL-Based PROTACs
While specific performance data for PROTACs using the this compound linker is not extensively available in public literature, we can draw valuable comparisons from studies on thalidomide-based PROTACs versus those recruiting the von Hippel-Lindau (VHL) E3 ligase, another commonly used E3 ligase in PROTAC design. A frequent target for such comparisons is the Bromodomain and Extra-Terminal domain (BET) protein BRD4.
| PROTAC Class | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Thalidomide-based (CRBN) | BRD4 | Jurkat | < 1 | > 95 | Highly potent degradation. The smaller, more drug-like nature of thalidomide ligands may offer advantages in oral bioavailability.[3][4] |
| VHL-based | BRD4 | VCaP | 1.0 | Not specified | Potent degradation. VHL-based PROTACs have demonstrated broad activity across various cell lines. VHL ligands are generally larger and more peptide-like, which can pose challenges for oral bioavailability.[3][4] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Off-Target Effects and Neosubstrate Degradation
A critical consideration for thalidomide-based PROTACs is the potential for off-target effects, specifically the degradation of "neosubstrates." Thalidomide and its analogs are known to induce the degradation of a set of proteins that are not the natural substrates of CRBN, including the transcription factors IKZF1 and IKZF3.[5][6] This can lead to unintended biological consequences.
However, recent studies have shown that modifications to the thalidomide scaffold can modulate this neosubstrate degradation. For example, modifications at the 6-position of the lenalidomide core have been shown to create more selective PROTACs that retain on-target degradation while minimizing the degradation of certain neosubstrates.[7] This highlights the potential for rational design to improve the safety profile of thalidomide-based PROTACs. In contrast, VHL-based PROTACs are generally considered to have a different off-target profile, which may be advantageous depending on the therapeutic context.[3]
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols.
Western Blot for Quantifying Protein Degradation
This is the gold-standard method for measuring the extent of target protein degradation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
This assay assesses the effect of protein degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compound
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Add the CCK-8 or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or luminescence (for CellTiter-Glo) using a plate reader.
-
Analysis: Plot cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.
References
Assessing the Specificity of Thalidomide-Piperazine 5-fluoride: A Comparative Guide for Researchers
For drug development professionals and researchers in targeted protein degradation, the specificity of a PROTAC (Proteolysis Targeting Chimera) is a critical determinant of its therapeutic potential and safety profile. This guide provides a framework for assessing the specificity of PROTACs incorporating Thalidomide-Piperazine 5-fluoride , a synthetic E3 ligase ligand that engages the Cereblon (CRBN) protein.[1][2] While direct experimental data for this specific commercially available linker-ligand conjugate is not extensively published in peer-reviewed literature, this guide will draw comparisons with well-characterized thalidomide analogs like lenalidomide and pomalidomide and discuss the impact of chemical modifications on specificity.
Introduction to this compound in PROTAC Technology
This compound is a chemical tool used in the synthesis of PROTACs.[1][2] It comprises a thalidomide-based moiety, which recruits the CRBN E3 ubiquitin ligase, and a piperazine linker with a fluoride modification, intended for conjugation to a target protein ligand.[1][2] The resulting heterobifunctional PROTAC molecule is designed to bring a target protein into proximity with CRBN, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperazine and fluoride components may also influence the molecule's pharmacokinetic properties.
The core principle of a PROTAC's action is illustrated in the signaling pathway below.
Comparative Analysis of CRBN Ligands
The choice of the CRBN ligand and its modification points are crucial for the specificity of a PROTAC. While thalidomide itself is a known CRBN binder, its analogs, lenalidomide and pomalidomide, are also widely used and exhibit different neosubstrate degradation profiles.[3][4] For instance, lenalidomide can induce the degradation of casein kinase 1 alpha (CK1α), an effect not observed with pomalidomide.[3]
Recent studies have highlighted that modifications to the phthalimide ring of pomalidomide can significantly reduce off-target degradation of endogenous zinc-finger (ZF) proteins.[5][6][7][8][9] This is a known liability of some pomalidomide-based PROTACs.[5][6][7][8][9] Specifically, functionalization at the C5 position of the phthalimide ring has been shown to minimize these off-target effects while maintaining on-target activity.[8][9]
Table 1: Impact of Pomalidomide Modification on Off-Target Degradation of ZFP91
| Modification Position | Relative ZFP91 Degradation | Rationale for Specificity | Reference |
| C4 | High | The C4 position is involved in the binding interface with some off-target zinc-finger proteins. | [8] |
| C5 | Low | Modification at the C5 position creates steric hindrance that disrupts the interaction with off-target zinc-finger proteins. | [8][9] |
Given that this compound is functionalized at the 5-position of the thalidomide core, it is plausible that this design choice aims to enhance specificity and reduce the off-target degradation of neosubstrates that are often associated with thalidomide and its C4-substituted analogs. However, without direct experimental validation, this remains a hypothesis.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a PROTAC synthesized with this compound, a combination of proteomic, biochemical, and cellular assays should be employed.
Global Proteomic Analysis by Mass Spectrometry
This is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line and treat with the PROTAC at its effective concentration (e.g., DC50) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling: For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT) or use metabolic labeling (e.g., SILAC).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequence and abundance.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different treatment groups.
-
Target Validation: Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the control. The intended target should be among the most significantly degraded proteins. Any other significantly downregulated proteins are potential off-targets.
Illustrative Data Presentation:
Table 2: Representative Proteomics Data for a Hypothetical Kinase-Targeting PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Zinc-Finger Protein X | -1.1 | > 0.05 | No Significant Change |
| Housekeeping Protein Y | -1.05 | > 0.05 | No Significant Change |
Quantitative Western Blotting
This method is used to validate the degradation of the on-target protein and selected potential off-targets identified from proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with a dose-response of the PROTAC and a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein, potential off-target proteins, and a loading control (e.g., GAPDH, Vinculin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein : PROTAC : E3 Ligase) is a prerequisite for efficient degradation. Assays such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can quantify the formation of this complex in vitro. The selectivity of degradation often correlates with the cooperativity of ternary complex formation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 3. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
In Vivo Validation of Thalidomide-Based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of thalidomide-based PROTACs, with a focus on analogs and prominent clinical candidates. Experimental data and detailed methodologies are presented to support the evaluation of these novel therapeutic agents.
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. Thalidomide and its derivatives are frequently incorporated as E3 ligase ligands, recruiting the cereblon (CRBN) E3 ubiquitin ligase to tag specific proteins for degradation. This guide will delve into the in vivo validation of such PROTACs, using clinical-stage examples to illustrate their efficacy and provide a framework for comparison. While specific in vivo data for a "Thalidomide-Piperazine 5-fluoride-based PROTAC" is not publicly available, we will analyze established thalidomide-based PROTACs, ARV-110 and KT-474, to provide a comprehensive overview of the current landscape.
Comparative In Vivo Performance of Thalidomide-Based PROTACs
The following table summarizes the in vivo performance of two leading thalidomide-analog-based PROTACs, ARV-110 and KT-474, which are currently in clinical development. These serve as relevant comparators for novel thalidomide-based PROTACs.
| PROTAC | Target Protein | Indication | Animal Model | Dosing & Administration | Key In Vivo Efficacy | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Prostate Cancer | LNCaP and VCaP xenograft models, patient-derived xenograft (PDX) models | 1 mg/kg, oral, once daily | >90% AR degradation; significant tumor growth inhibition in enzalutamide-resistant models.[1][2][3] | [1][2][3][4] |
| KT-474 | IRAK4 | Immune-inflammatory diseases (e.g., atopic dermatitis, hidradenitis suppurativa) | Preclinical immune-inflammatory models | Oral administration (specific dosage proprietary) | Superior anti-inflammatory activity compared to a clinically active small molecule IRAK4 kinase inhibitor.[5][6] | [5][6][7][8][9] |
Signaling Pathway and Experimental Workflow
A crucial aspect of in vivo validation is understanding the mechanism of action and the experimental procedures used to assess efficacy.
PROTAC Mechanism of Action
Caption: Mechanism of action for a thalidomide-based PROTAC.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel PROTAC.
Caption: A generalized workflow for in vivo PROTAC validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are generalized protocols for key in vivo experiments based on common practices in the field.
Xenograft Tumor Model Efficacy Study
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., VCaP for prostate cancer) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., male athymic nude mice, 6-8 weeks old).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
PROTAC Administration:
-
Administer the PROTAC (e.g., ARV-110 at 1 mg/kg) and vehicle control orally or via intraperitoneal injection, typically once daily.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to prepare protein lysates.
-
Perform Western blotting or ELISA to quantify the levels of the target protein (e.g., AR) and downstream biomarkers.
-
Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Administer a single dose of the PROTAC to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to separate plasma.
-
-
Bioanalysis:
-
Extract the PROTAC from plasma samples.
-
Quantify the concentration of the PROTAC using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
The Role of Piperazine and 5-Fluoride Moieties
While in vivo data for a PROTAC with the specific "this compound" combination is not available, the individual components suggest potential properties. The inclusion of a piperazine ring in the linker of a PROTAC is a strategy often employed to improve physicochemical properties such as solubility and cell permeability, which can, in turn, enhance oral bioavailability.[10][11] The 5-fluoride modification on the thalidomide moiety could potentially modulate its binding affinity to the cereblon E3 ligase, although its precise impact on in vivo efficacy would require empirical validation.
Conclusion
The in vivo validation of thalidomide-based PROTACs, exemplified by the clinical progress of molecules like ARV-110 and KT-474, underscores the potential of this therapeutic platform. The robust preclinical data, demonstrating significant target degradation and tumor growth inhibition, has paved the way for their evaluation in human clinical trials.[12][13] For novel constructs such as a "this compound-based PROTAC," a rigorous in vivo evaluation following the principles and protocols outlined in this guide will be essential to determine their therapeutic potential and differentiate them from existing and emerging therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. kymeratx.com [kymeratx.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
- 13. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Thalidomide-Piperazine 5-fluoride and Alternative E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thalidomide-Piperazine 5-fluoride with other established E3 ligase ligands used in targeted protein degradation, particularly within the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific cross-reactivity data for this compound in publicly accessible literature, this guide leverages data from well-characterized thalidomide analogs—lenalidomide and pomalidomide—as benchmarks for comparison. Additionally, alternative E3 ligase ligands, such as those targeting the von Hippel-Lindau (VHL) E3 ligase, are presented to offer a broader perspective on ligand selection in drug discovery.
Introduction to Thalidomide-Based E3 Ligase Ligands
Thalidomide and its derivatives are pivotal tools in chemical biology and drug development, functioning as molecular glue degraders that recruit the Cereblon (CRBN) E3 ubiquitin ligase to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This compound is a synthetic derivative designed as a CRBN ligand for incorporation into PROTACs. The piperazine and fluoride modifications are intended to enhance its pharmacokinetic properties.
The primary mechanism of action involves the formation of a ternary complex between the CRBN E3 ligase, the thalidomide-based ligand, and a "neosubstrate" protein. This proximity induces the transfer of ubiquitin to the neosubstrate, marking it for proteasomal degradation. Key neosubstrates of the CRBN-thalidomide complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical in the pathogenesis of certain hematological malignancies.
Quantitative Comparison of CRBN Ligand Binding Affinity
Direct quantitative binding affinity and cross-reactivity data for this compound are not extensively available in public literature. The following table presents a comparative summary of the binding affinities of thalidomide and its well-studied analogs to CRBN, which can serve as a benchmark for assessing this compound.
| Compound | Binding Affinity (Kd or IC50 to CRBN) | Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [1] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [1] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [1] |
| This compound | Data Not Publicly Available | - | - |
Comparison with Alternative E3 Ligase Ligands: VHL
An alternative strategy in PROTAC development involves utilizing ligands for other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase. VHL-recruiting PROTACs have shown significant promise in targeted protein degradation.
| E3 Ligase Ligand Type | Target E3 Ligase | Common Ligands | Advantages | Disadvantages |
| Thalidomide-based | Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Smaller size, good drug-like properties.[] | Potential for off-target effects due to neosubstrate degradation, teratogenicity. |
| VHL-based | von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide | High potency and selectivity for certain targets. | Generally larger and more complex molecules, which can impact cell permeability. |
Experimental Protocols for Cross-Reactivity Studies
To facilitate the investigation of the cross-reactivity of novel compounds like this compound, detailed protocols for key experiments are provided below.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a test compound to a target protein by measuring the displacement of a fluorescently labeled ligand.
-
Principle: A fluorescently labeled ligand, when bound to a larger protein, has a higher fluorescence polarization value compared to the free ligand. A test compound that competes for the same binding site will displace the fluorescent ligand, resulting in a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled thalidomide analog (e.g., FITC-thalidomide).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Black, low-binding 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of purified CRBN protein and the fluorescently labeled thalidomide analog.
-
Add the serially diluted test compound to the wells.
-
Include control wells with no test compound (maximum polarization) and wells with no CRBN protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6]
-
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.
-
Materials:
-
Cell line of interest (e.g., MM.1S).
-
Test compound.
-
Cell lysis buffer.
-
Antibodies against the target protein (CRBN) and a loading control.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Neosubstrate Degradation Assay (Western Blot)
This assay determines the ability of a compound to induce the degradation of CRBN neosubstrates, such as IKZF1 and IKZF3, in a cellular context.
-
Principle: Upon binding of a thalidomide analog to CRBN, the CRL4-CRBN complex is redirected to ubiquitinate and degrade neosubstrates. The reduction in the levels of these proteins can be quantified by Western blotting.
-
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S).
-
Test compound.
-
Cell lysis buffer.
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at different compound concentrations.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: CRBN signaling pathway modulation by a thalidomide analog.
Caption: Experimental workflows for cross-reactivity studies.
Conclusion
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-Piperazine 5-fluoride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Thalidomide-Piperazine 5-fluoride, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Thalidomide and its analogs are known teratogens, and fluorinated compounds present unique disposal challenges due to their chemical stability.[3][4][5]
I. Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is imperative to handle this compound with the utmost caution in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Double gloving (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A properly fitted laboratory coat
-
Closed-toe shoes
-
-
Ventilation: All handling of the compound, including weighing and preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Spill Management: In the event of a spill, the area should be immediately cordoned off. The spill should be cleaned using appropriate absorbent materials, and all contaminated materials must be disposed of as hazardous waste.
II. Step-by-Step Disposal Plan
The recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company. This is due to the compound's nature as both a thalidomide analog and a fluorinated substance.[5][6][7]
Step 1: Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., pipette tips, vials, contaminated PPE) must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling and Packaging
-
Properly label all waste containers with the chemical name ("this compound"), relevant hazard symbols (e.g., "Toxic," "Teratogen"), and the accumulation start date.
-
Ensure containers are securely sealed to prevent leakage during transport.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
It is crucial to select a contractor with experience in handling and incinerating fluorinated and potent pharmaceutical compounds.[5]
Step 4: Documentation and Record Keeping
-
Maintain meticulous records of the entire disposal process, including:
-
The name and contact information of the hazardous waste disposal contractor.
-
A copy of the waste manifest or other shipping documents.
-
A certificate of destruction from the disposal facility.[5]
-
III. Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Incineration Temperature | >1,200°C | Ensures complete destruction of the stable carbon-fluorine bonds present in the molecule.[7] |
| Waste Storage Time | Per institutional and local regulations | To minimize the risk of accidental exposure or release. |
| PPE Glove Type | Double Nitrile or Neoprene | Provides adequate protection against dermal absorption. |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
V. Experimental Protocols
Currently, there are no established and widely accepted experimental protocols for the chemical degradation of this compound for disposal purposes in a standard laboratory setting. The high stability of the carbon-fluorine bond necessitates specialized equipment and conditions found in professional hazardous waste incineration facilities.[5][6] Therefore, in-lab chemical degradation is not a recommended or safe disposal method. The primary and accepted protocol is the collection and subsequent destruction via high-temperature incineration as outlined above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 4. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Personal protective equipment for handling Thalidomide-Piperazine 5-fluoride
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-Piperazine 5-fluoride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent research compound.
Compound Classification: this compound is a derivative of thalidomide and contains a 5-fluorouracil moiety. Due to its structural components, it should be handled as a potential teratogen and a cytotoxic agent.[1] Extreme caution is advised, and all procedures must be conducted in strict adherence to the safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the compound. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder outside of a containment device to prevent inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly when in powdered form, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and inhalation.
Preparation and Weighing:
-
Designated Area: All work with the compound must be conducted in a designated and clearly marked area to restrict access.
-
Pre-Handling: Before handling, ensure all necessary equipment and waste disposal containers are within the containment device.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent pad within the BSC to contain any spills.
-
Solubilization: When preparing solutions, add the solvent slowly to the solid to avoid splashing.
Administration (in a research setting):
-
Closed Systems: Utilize closed-system transfer devices (CSTDs) whenever possible to minimize the risk of exposure during transfer and administration.
-
Labeling: All containers holding the compound must be clearly labeled with "Cytotoxic Hazard" and "Reproductive Hazard" warnings.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after each use. A recommended procedure is to first wipe with a detergent solution, followed by a rinse with water.[2]
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, and inner gloves. Eye and respiratory protection should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a clearly labeled, leak-proof "Cytotoxic Waste" container.[2][3] This waste should be double-bagged.
-
Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a designated, sealed, and labeled "Cytotoxic Liquid Waste" container. Do not dispose of this waste down the drain.[3][4]
Disposal Procedure:
-
All cytotoxic waste containers must be securely sealed before removal from the laboratory.
-
Waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
-
It may be necessary to contain and dispose of 5-Fluorouracil as a hazardous waste; contact your institution's environmental protection department for specific recommendations.[5]
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for this compound are not publicly available. Researchers should develop detailed, project-specific standard operating procedures (SOPs) that incorporate the safety and handling information provided in this guide.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
